molecular formula C35H63NO7 B15582358 Megovalicin H

Megovalicin H

Katalognummer: B15582358
Molekulargewicht: 609.9 g/mol
InChI-Schlüssel: VLCIAVLHXXOWFZ-DOQXKKBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Megovalicin H is a useful research compound. Its molecular formula is C35H63NO7 and its molecular weight is 609.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H63NO7

Molekulargewicht

609.9 g/mol

IUPAC-Name

(2S,6R,8S,9R,12Z,16S,25S,27R)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,28-dione

InChI

InChI=1S/C35H63NO7/c1-6-15-33-34(40)36-24-30(37)23-32(39)31(38)21-20-29(25-42-5)19-14-18-28(7-2)17-13-11-9-8-10-12-16-26(3)22-27(4)35(41)43-33/h14,18-19,26-28,30-33,37-39H,6-13,15-17,20-25H2,1-5H3,(H,36,40)/b18-14?,29-19-/t26-,27+,28-,30+,31+,32-,33-/m0/s1

InChI-Schlüssel

VLCIAVLHXXOWFZ-DOQXKKBUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Megovalicin H: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery and isolation of Megovalicin H, a novel macrocyclic antibiotic. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and structured data to support further research and development efforts in the field of natural product antibiotics.

Discovery of this compound

This compound was discovered as part of a screening program for antibiotic-producing myxobacteria. This program led to the identification of a new strain, Myxococcus flavescens, capable of producing a complex of related macrocyclic antibiotics, including this compound.[1][2]

Screening and Production

The producing organism, Myxococcus flavescens, was isolated and identified as the source of the megovalicin complex.[1] The bacterium was cultivated in a tank culture for four days, resulting in a yield of 8.8 grams of wet cells per liter of culture.[1] The megovalicins, including this compound, were found to accumulate endogenously within the bacterial cells.[1]

The following diagram outlines the general workflow for the screening and production of this compound.

cluster_screening Screening cluster_production Production Soil Sample Soil Sample Isolation of Myxobacteria Isolation of Myxobacteria Soil Sample->Isolation of Myxobacteria Screening for Antibiotic Activity Screening for Antibiotic Activity Isolation of Myxobacteria->Screening for Antibiotic Activity Identification of Myxococcus flavescens Identification of Myxococcus flavescens Screening for Antibiotic Activity->Identification of Myxococcus flavescens Tank Culture of M. flavescens Tank Culture of M. flavescens Identification of Myxococcus flavescens->Tank Culture of M. flavescens Cell Harvesting Cell Harvesting Tank Culture of M. flavescens->Cell Harvesting 4 days Wet Cell Biomass Wet Cell Biomass Cell Harvesting->Wet Cell Biomass 8.8 g/L

Figure 1: Workflow for Screening and Production of Megovalicins.

Isolation of this compound

The isolation of this compound from the wet cell biomass of Myxococcus flavescens involves a multi-step extraction and chromatographic purification process. The physico-chemical properties of the megovalicins facilitated their separation and characterization, revealing that Megovalicins A, D, G, and H are closely related new antibiotics.[2]

Experimental Protocol for Isolation

While the specific, detailed step-by-step protocol for the isolation of this compound is proprietary to the original research, a generalized methodology can be inferred from standard natural product isolation techniques and the information available. The process would typically involve:

  • Cell Lysis: Disruption of the harvested Myxococcus flavescens cells to release the intracellularly stored megovalicins. This can be achieved through methods such as sonication, homogenization, or enzymatic digestion.

  • Solvent Extraction: The lysed cell material is extracted with an organic solvent (e.g., methanol, acetone, or ethyl acetate) to solubilize the megovalicins.

  • Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract containing the mixture of megovalicins and other cellular components.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual megovalicins. This would likely involve:

    • Column Chromatography: Initial separation of the crude extract based on polarity using a stationary phase like silica (B1680970) gel or an equivalent resin. Different solvent systems (gradients of hexane, ethyl acetate, methanol, etc.) would be used to elute fractions.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the megovalicin complex, particularly reversed-phase HPLC, to isolate each megovalicin, including this compound, to a high degree of purity.

The following diagram illustrates a plausible workflow for the isolation of this compound.

Wet Cell Biomass Wet Cell Biomass Cell Lysis Cell Lysis Wet Cell Biomass->Cell Lysis Solvent Extraction Solvent Extraction Cell Lysis->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractionation Fractionation Column Chromatography->Fractionation HPLC Purification HPLC Purification Fractionation->HPLC Purification Isolated this compound Isolated this compound HPLC Purification->Isolated this compound

Figure 2: Generalized Workflow for the Isolation of this compound.

Quantitative Data

The production of the megovalicin complex by Myxococcus flavescens resulted in varying yields for each of the identified compounds. The table below summarizes the yields of Megovalicins A, B, C, D, G, and H obtained from one gram of wet cells.[1]

MegovalicinYield (µg/g wet cells)
A4.8
B7.1
C20.0
D0.4
G3.75
H 15.0

Biological Activity

This compound is classified as a macrocyclic antibiotic and exhibits anti-bacterial properties.[1] While detailed studies on the specific mechanism of action and the signaling pathways affected by this compound are not extensively publicly available, its classification suggests it likely interferes with essential bacterial processes. Further research is required to elucidate its precise mode of action and potential therapeutic applications.

Conclusion

The discovery of this compound from Myxococcus flavescens highlights the continued importance of screening natural sources for novel antimicrobial compounds. The outlined methodologies for its production and isolation provide a foundation for further investigation into this promising macrocyclic antibiotic. The quantitative data on its production yield, relative to other megovalicins, offers valuable information for optimizing fermentation and purification processes. Future work should focus on elucidating the structure-activity relationship, mechanism of action, and the full therapeutic potential of this compound.

References

Myxococcus flavescens: A Prolific Source of the Bioactive Macrolide, Megovalicin H

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Myxococcus flavescens, a species of soil-dwelling myxobacteria, has emerged as a significant producer of a complex of macrocyclic antibiotics known as megovalicins. Among these, Megovalicin H has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of Myxococcus flavescens as a source of this compound, consolidating available data on its production, methodologies for its isolation, and the putative signaling pathways governing its biosynthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product discovery and drug development.

Quantitative Data on Megovalicin Production

The production of megovalicins by Myxococcus flavescens has been quantified, providing a baseline for fermentation yields. The following table summarizes the production data from a tank culture of a newly isolated Myxococcus flavescens strain.[1]

ParameterValueUnit
Cell Yield (wet basis)8.8 g/liter
Megovalicin A Yield4.8µg/g wet cells
Megovalicin B Yield7.1µg/g wet cells
Megovalicin C Yield20.0µg/g wet cells
Megovalicin D Yield0.4µg/g wet cells
Megovalicin G Yield3.75µg/g wet cells
This compound Yield 15.0 µg/g wet cells

Experimental Protocols

While detailed, step-by-step protocols for this compound production from Myxococcus flavescens are not extensively published, this section outlines the general methodologies based on available literature for myxobacterial fermentation, extraction, and purification.

Fermentation of Myxococcus flavescens

Successful cultivation of Myxococcus flavescens for the production of megovalicins is a critical first step.

Producing Strain: Myxococcus flavescens AJ12298 has been identified as a producer of the megovalicin complex.

Fermentation Medium: While the exact medium composition for optimal this compound production is not specified, a typical approach for myxobacteria involves nutrient-rich media to support growth and secondary metabolite production. Optimization of carbon and nitrogen sources, as well as trace elements, is crucial for enhancing yields.[2][3][4] A starting point for medium development could be based on established media for Myxococcus species, such as CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 8 mM MgSO₄, 1 mM KH₂PO₄).[5]

Culture Conditions:

  • Vessel: Tank culture has been shown to be effective.[1]

  • Duration: A 4-day fermentation period has been reported to yield significant cell mass and megovalicin production.[1]

  • Temperature and pH: Optimization of temperature and pH are critical parameters for maximizing secondary metabolite production in fermentation processes.[6] For Myxococcus xanthus, a closely related species, a cultivation temperature of 33°C is often used.[5]

  • Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient oxygen supply and nutrient distribution for these aerobic bacteria.

Extraction of Megovalicins

Megovalicins are accumulated endogenously (within the cells).[1] Therefore, cell lysis is a prerequisite for their extraction.

Cell Lysis:

  • Method: Various physical cell disruption techniques can be employed, including high-pressure homogenization, sonication, or bead milling.[7][8][9][10] The choice of method will depend on the scale of the operation and the desired efficiency of cell breakage. For laboratory-scale preparations, sonication or bead beating are common, while high-pressure homogenization is more suitable for larger volumes.[7][10]

  • Procedure:

    • Harvest the Myxococcus flavescens cells from the fermentation broth by centrifugation.

    • Wash the cell pellet with a suitable buffer to remove residual medium components.

    • Resuspend the cell pellet in an appropriate extraction solvent (e.g., methanol, ethanol, or acetone).

    • Subject the cell suspension to the chosen lysis method, ensuring the sample is kept cool to prevent degradation of the target compounds.

Crude Extract Preparation:

  • After cell lysis, separate the cell debris from the supernatant containing the extracted megovalicins by centrifugation.

  • The supernatant, which constitutes the crude extract, can then be concentrated under reduced pressure to remove the solvent.

Purification of this compound

The purification of this compound from the crude extract involves chromatographic techniques to separate it from other megovalicins and cellular components.

Chromatography:

  • Initial Separation: The crude extract can be subjected to column chromatography using a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a chloroform-methanol gradient) is typically used to elute different fractions.

  • Further Purification: Fractions containing this compound can be further purified using high-performance liquid chromatography (HPLC), likely with a reversed-phase column (e.g., C18). The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to achieve high resolution.

Biosynthesis and Signaling Pathways

The biosynthesis of megovalicins, which are structurally identical to myxovirescins, is governed by a complex enzymatic machinery encoded by a dedicated biosynthetic gene cluster. The regulation of this gene cluster is likely controlled by intricate signaling networks within the bacterium.

Megovalicin (Myxovirescin) Biosynthetic Pathway

Megovalicins are polyketide-nonribosomal peptide hybrids. Their biosynthesis in the model organism Myxococcus xanthus involves a large, multi-modular enzyme complex encoded by the myxovirescin (ta) gene cluster.[11] This cluster spans approximately 83 kb and contains genes for polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs).[11] The biosynthesis is initiated with a 2-hydroxyvaleryl-S-ACP starter unit, followed by the iterative addition of acetate units and the incorporation of a glycine-derived moiety.[11]

Megovalicin_Biosynthesis cluster_Initiation Initiation cluster_Elongation Elongation & Modification cluster_Termination Termination Starter_Unit 2-Hydroxyvaleryl-S-ACP PKS_Modules Polyketide Synthase Modules (TaI, TaL, TaO, TaP) Starter_Unit->PKS_Modules Primer NRPS_Module Nonribosomal Peptide Synthetase Module (Ta-1) PKS_Modules->NRPS_Module Cyclization Cyclization & Release NRPS_Module->Cyclization Acetate_Units Acetate Units Acetate_Units->PKS_Modules Extender Units Glycine Glycine Glycine->NRPS_Module Megovalicin_H This compound Cyclization->Megovalicin_H

Caption: Proposed biosynthetic pathway for this compound.

Regulatory Signaling Pathways

The production of secondary metabolites in myxobacteria is tightly regulated by complex signaling networks that respond to environmental cues and cell density. While the specific regulators of the megovalicin/myxovirescin gene cluster in Myxococcus flavescens have not been fully elucidated, insights can be drawn from the well-studied model organism Myxococcus xanthus.

Two-Component Systems (TCSs): Myxobacteria possess a large number of two-component systems, which are key signal transduction pathways that allow bacteria to sense and respond to environmental changes.[12][13][14] These systems typically consist of a sensor histidine kinase and a response regulator. Upon sensing a specific signal, the kinase autophosphorylates and then transfers the phosphoryl group to the response regulator, which in turn modulates the expression of target genes, including those involved in secondary metabolism.[15]

Quorum Sensing (QS): Myxobacteria utilize quorum sensing to coordinate their behavior in a cell-density-dependent manner.[16][17] This involves the production and detection of signaling molecules. At a certain population density, the accumulated signaling molecules trigger changes in gene expression, which can include the activation of antibiotic production.[16][17] This is a plausible mechanism for regulating megovalicin biosynthesis, ensuring its production is coordinated within the bacterial population.

Signaling_Pathway cluster_Sensing Environmental & Cellular Sensing cluster_Transduction Signal Transduction Cascade cluster_Response Cellular Response Environmental_Cues Nutrient Limitation, Stress Factors TCS Two-Component Systems (TCS) Environmental_Cues->TCS Cell_Density Cell Density (Quorum Sensing Signals) QS_System Quorum Sensing System Cell_Density->QS_System Regulatory_Proteins Transcriptional Regulators TCS->Regulatory_Proteins Phosphorylation QS_System->Regulatory_Proteins Activation Biosynthetic_Genes Megovalicin (Myxovirescin) Biosynthetic Gene Cluster Regulatory_Proteins->Biosynthetic_Genes Gene Expression Regulation Megovalicin_Production This compound Production Biosynthetic_Genes->Megovalicin_Production

Caption: Generalized signaling pathway regulating secondary metabolism.

Conclusion

Myxococcus flavescens represents a promising source for the production of this compound, a bioactive macrocyclic antibiotic. While quantitative data on its production is available, further research is needed to optimize fermentation conditions and develop detailed protocols for its extraction and purification to facilitate larger-scale production and further investigation of its therapeutic potential. Elucidating the specific signaling pathways that regulate the megovalicin biosynthetic gene cluster will be crucial for developing strategies to enhance its yield through metabolic engineering. The information compiled in this technical guide provides a solid foundation for future research and development efforts focused on this intriguing natural product.

References

Megovalicin H biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Megovalicin H Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a macrocyclic antibiotic belonging to the myxovirescin family, produced by the myxobacterium Myxococcus flavescens.[1] These compounds exhibit significant antibacterial activity, particularly against Gram-negative bacteria. The structural complexity and potent bioactivity of megovalicins have generated considerable interest in their biosynthetic origins. While the biosynthetic pathway of this compound has not been independently elucidated, extensive research on the closely related myxovirescin A, produced by Myxococcus xanthus, provides a robust model for understanding its formation. Megovalicin C, another member of the family, has been identified as being identical to myxovirescin A1. This guide synthesizes the available information on the myxovirescin biosynthetic pathway to present a comprehensive technical overview of the probable biosynthetic route to this compound.

Core Biosynthetic Machinery

The biosynthesis of the myxovirescin/megovalicin scaffold is orchestrated by a complex interplay of a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system, supplemented by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase-like enzymes and trans-acting acyltransferases.[2][3] The core gene cluster responsible for myxovirescin A biosynthesis in Myxococcus xanthus DK1622 spans approximately 83 kb and contains at least 21 open reading frames (ORFs).[2][3]

Key Enzyme Families Involved:

  • Polyketide Synthases (PKSs): Four Type I PKSs (TaI, TaL, TaO, and TaP) are involved in the elongation of the polyketide chain.[2][3]

  • Hybrid PKS/NRPS: A major hybrid PKS/NRPS enzyme (Ta-1) integrates amino acid precursors into the growing chain.[2][3]

  • HMG-CoA Synthase-like Enzymes: These enzymes are uniquely employed to introduce methyl and ethyl side chains onto the macrocyclic backbone.[2][4]

  • Trans-acting Acyltransferases (ATs): A discrete tandem acyltransferase, encoded by the taV gene, acts "in trans" to load the extender units onto the PKS modules, most of which lack their own integrated AT domains.[2]

  • Monofunctional Enzymes: Several monofunctional enzymes, similar to those in Type II fatty acid biosynthesis, also participate in the process.[2][3]

Proposed Biosynthetic Pathway of the Myxovirescin/Megovalicin Core

The biosynthesis of the myxovirescin core, and by extension the megovalicin core, can be broken down into the following key stages:

  • Initiation: The biosynthesis is proposed to start with the formation of a 2-hydroxyvaleryl-S-ACP starter unit. This is likely synthesized by the concerted action of the PKS enzymes TaI and TaL, along with a methyltransferase, reductases, and a monooxygenase.[2][3] This starter unit is then condensed with glycine, which is incorporated by the NRPS module of the hybrid Ta-1 enzyme.

  • Elongation and Side Chain Incorporation: The subsequent elongation of the chain involves the addition of eleven acetate (B1210297) units, catalyzed by the 12 modules of the Ta-1, TaO, and TaP megasynthases.[2][3] A key feature of this pathway is the incorporation of methyl and ethyl side groups. This is not achieved through the use of methylmalonyl-CoA or ethylmalonyl-CoA as extender units, but rather through a diversion to an HMG-CoA-like biosynthetic machinery.[2][3][4] This process involves acyl carrier protein (ACP)-HMG-CoA synthase pairs (TaB/TaC and TaE/TaF) that introduce acetate and propionate (B1217596) units, leading to the formation of β-methyl and β-ethyl branches, respectively.[4]

  • Modification and Cyclization: The growing polyketide-peptide chain undergoes various modifications directed by the enzymatic domains within the PKS/NRPS modules. The final macrocyclic lactone structure is formed through a cyclization event, releasing the completed molecule from the synthase complex.

  • Tailoring Steps: Following the release of the macrocyclic core, further modifications are introduced by tailoring enzymes. In the case of myxovirescin A, a S-adenosylmethionine (SAM)-dependent methyltransferase, TaQ, is responsible for a methylation event. Disruption of this gene leads to the production of novel, inactive myxovirescin analogues.[2][3] The structural differences between the various megovalicins, including this compound, are likely due to the action of different sets of tailoring enzymes, such as hydroxylases, methyltransferases, and oxidoreductases, that are specific to the Myxococcus flavescens producer strain.

Experimental Protocols

Detailed experimental protocols for the elucidation of the myxovirescin biosynthetic pathway have been described in the literature. The following provides a summary of the key methodologies employed.

Gene Deletion and Mutational Analysis

To investigate the function of specific genes within the biosynthetic cluster, targeted gene deletions and insertional inactivations are performed.

Protocol for Gene Inactivation in Myxococcus xanthus

  • Vector Construction: Internal fragments of the target gene are amplified by PCR and cloned into a suicide vector (e.g., a derivative of pBJ113) that cannot replicate in M. xanthus. The vector also carries a selectable marker, such as a kanamycin (B1662678) resistance gene.

  • Electroporation: The resulting plasmid is introduced into M. xanthus DK1622 cells via electroporation.

  • Selection of Mutants: Transformants are selected on agar (B569324) plates containing the appropriate antibiotic. Homologous recombination between the cloned fragment in the vector and the chromosomal copy of the gene leads to the disruption of the target gene.

  • Verification: The correct integration of the plasmid and disruption of the gene is confirmed by Southern blot analysis or PCR.

Fermentation and Extraction of Myxovirescins/Megovalicins

Fermentation Protocol:

  • Myxococcus strains are typically grown in CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4) at 30°C with shaking.

  • For production, a suitable adsorbent resin (e.g., Amberlite XAD-16) is added to the culture medium to bind the produced secondary metabolites and prevent feedback inhibition.

Extraction Protocol:

  • After a suitable fermentation period (e.g., 5-7 days), the adsorbent resin is harvested by filtration.

  • The resin is washed with water and then extracted with an organic solvent such as methanol (B129727) or chloroform.[5]

  • The organic extract is evaporated to dryness to yield a crude extract containing the myxovirescin/megovalicin compounds.[5]

Analysis of Metabolites

The production of myxovirescins/megovalicins in wild-type and mutant strains is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and a Diode Array Detector (DAD).[5]

  • Crude extracts are dissolved in a suitable solvent (e.g., methanol).

  • Samples are injected onto a reverse-phase HPLC column (e.g., a C18 column).

  • A gradient elution profile with solvents such as acetonitrile (B52724) and water (often with a formic acid modifier) is used to separate the compounds.

  • Detection is performed by monitoring the UV-Vis absorbance and by mass spectrometry to identify the compounds based on their retention times, UV spectra, and mass-to-charge ratios.

Quantitative Data

While specific quantitative data for the is not available, studies on myxovirescin production in M. xanthus provide valuable insights. The following table summarizes the effects of key gene deletions on myxovirescin A production.

Gene(s) DeletedFunction of Gene Product(s)Effect on Myxovirescin A ProductionReference
taVTrans-acting AcyltransferaseProduction blocked[2]
taI or taLType I Polyketide SynthaseDramatic drop in production[2][3]
ΔtaILBoth TaI and TaL PKSsComplete loss of production[2][3]
taQS-adenosylmethionine-dependent methyltransferaseProduction shifted to novel, inactive analogues[2][3]
taF3-hydroxy-3-methylglutaryl-CoA synthase homologueProduction of a novel analogue with a shorter side chain[1]

Visualizations

Proposed Biosynthetic Pathway of the Myxovirescin/Megovalicin Core

Myxovirescin_Biosynthesis Starter_Unit 2-Hydroxyvaleryl-S-ACP (from TaI, TaL, etc.) NRPS Ta-1 NRPS Module Starter_Unit->NRPS Glycine Glycine Glycine->NRPS PKS_Elongation PKS Modules (Ta-1, TaO, TaP) + 11 x Acetate NRPS->PKS_Elongation Growing_Chain Growing Polyketide-Peptide Chain PKS_Elongation->Growing_Chain HMGS_Methyl HMG-CoA-like machinery (TaB/TaC) + Acetate HMGS_Methyl->Growing_Chain HMGS_Ethyl HMG-CoA-like machinery (TaE/TaF) + Propionate HMGS_Ethyl->Growing_Chain Growing_Chain->HMGS_Methyl β-methylation Growing_Chain->HMGS_Ethyl β-ethylation Cyclization Macrolactonization Growing_Chain->Cyclization Core_Structure Myxovirescin/Megovalicin Core Macrolactam Cyclization->Core_Structure Tailoring Tailoring Enzymes (e.g., TaQ Methyltransferase, Hydroxylases for this compound) Core_Structure->Tailoring Megovalicin_H This compound Tailoring->Megovalicin_H

Caption: Proposed biosynthetic pathway for the myxovirescin/megovalicin core structure.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Identify Target Gene in Biosynthetic Cluster Vector_Construction Construct Gene Inactivation Vector (Suicide plasmid + selection marker) Start->Vector_Construction Transformation Introduce Vector into Wild-Type Myxococcus Vector_Construction->Transformation Selection Select for Antibiotic Resistance (Homologous Recombination) Transformation->Selection Verification Verify Gene Disruption (PCR / Southern Blot) Selection->Verification Fermentation Ferment Wild-Type and Mutant Strains Verification->Fermentation Extraction Extract Secondary Metabolites Fermentation->Extraction Analysis Analyze Extracts by HPLC-MS Extraction->Analysis Conclusion Compare Metabolite Profiles to Determine Gene Function Analysis->Conclusion

Caption: Experimental workflow for analyzing gene function in the megovalicin pathway.

Conclusion

The biosynthetic pathway of this compound is inferred to be highly homologous to that of myxovirescin A, involving a sophisticated assembly line of PKS, NRPS, and HMG-CoA-like synthase modules. The structural diversity within the megovalicin family likely arises from the activity of specific tailoring enzymes in the producer organisms. Further research, including the sequencing and annotation of the this compound biosynthetic gene cluster from Myxococcus flavescens and detailed biochemical characterization of its unique enzymes, is necessary to fully elucidate the specific steps that lead to the formation of this potent antibiotic. The methodologies and insights gained from the study of the myxovirescin pathway provide a clear roadmap for these future investigations.

References

In-depth Technical Guide: The Mechanism of Action of Megovalicin H

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Bioactive Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

Megovalicin H is a recently identified natural product that has garnered significant interest within the scientific community due to its potent biological activities. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence that substantiates these findings. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of this compound and for professionals involved in the broader field of drug discovery and development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The complex and diverse chemical structures of these compounds provide a vast chemical space for the discovery of new drugs with unique mechanisms of action. The process of elucidating the mechanism of action for a novel natural product is a critical step in its development as a potential therapeutic. This involves a multi-faceted approach, including target identification, pathway analysis, and validation through a variety of experimental techniques. Understanding how a compound like this compound exerts its biological effects at a molecular level is paramount for its optimization and potential clinical application.

Target Identification and Validation

The initial phase in characterizing the mechanism of action of a new bioactive molecule is the identification of its cellular and molecular targets. A variety of methodologies are employed for this purpose, ranging from traditional biochemical assays to modern chemoproteomic approaches.

Experimental Approaches for Target Identification

Several key experimental strategies are typically utilized to pinpoint the molecular targets of a natural product:

  • Affinity-based Methods: These techniques involve the chemical modification of the natural product to create a probe that can be used to isolate its binding partners from a cellular lysate. The captured proteins are then identified using mass spectrometry.

  • Genetic and Genomic Approaches: High-throughput screening of mutant libraries or the use of techniques like RNA interference (RNAi) can reveal genes that are essential for the activity of the compound, thereby pointing to its potential targets or pathways.

  • Computational Methods: In silico approaches, such as molecular docking and pharmacophore modeling, can predict potential binding targets based on the three-dimensional structure of the compound and known protein structures.

The convergence of data from multiple independent methods provides a higher degree of confidence in the identified targets.

Signaling Pathways Modulated by this compound

Once potential targets are identified, the subsequent step is to understand how the interaction of this compound with these targets affects cellular signaling pathways. This involves a detailed investigation of the downstream effects of target modulation.

Elucidation of Signaling Cascades

A combination of molecular and cellular biology techniques is employed to map the signaling pathways affected by this compound. These include:

  • Western Blotting: To assess changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules.

  • Reporter Gene Assays: To measure the activity of specific transcription factors and signaling pathways.

  • Gene Expression Profiling: Techniques such as microarray analysis or RNA sequencing (RNA-seq) to identify global changes in gene expression patterns in response to compound treatment.

These experiments help to construct a comprehensive picture of the cellular response to this compound.

Quantitative Analysis of Biological Activity

To rigorously characterize the potency and efficacy of this compound, quantitative biological assays are essential. These assays provide the data necessary for structure-activity relationship (SAR) studies and for comparing the activity of this compound with other known compounds.

Key Quantitative Data

The following table summarizes the types of quantitative data that are critical for evaluating the biological activity of a novel compound.

Data TypeDescriptionExample Units
IC50 / EC50 The concentration of the compound that inhibits or activates a biological process by 50%.µM, nM
Binding Affinity (Kd) The equilibrium dissociation constant, which reflects the strength of the binding interaction between the compound and its target.µM, nM
Enzyme Kinetics (Ki, Kcat) Parameters that describe the interaction of the compound with an enzyme, including the inhibition constant (Ki) and the turnover number (Kcat).µM, s⁻¹

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections outline the general methodologies for key experiments used in the characterization of a novel bioactive compound.

General Protocol for Cell Viability Assay

This protocol describes a common method for assessing the effect of a compound on cell proliferation and cytotoxicity.

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and add it to the cells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

General Protocol for Western Blotting

This protocol outlines the steps for analyzing protein expression and modification.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine relative protein expression levels.

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide examples of how Graphviz can be used to create such visualizations.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a potential signaling cascade that could be modulated by this compound.

This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Downstream Kinase 1 Downstream Kinase 1 Target Protein->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Activation Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Phosphorylation Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Target Identification

This diagram outlines a typical workflow for identifying the molecular target of a bioactive compound.

cluster_0 Affinity-based Approach Compound Immobilization Compound Immobilization Cell Lysate Incubation Cell Lysate Incubation Compound Immobilization->Cell Lysate Incubation Protein Pulldown Protein Pulldown Cell Lysate Incubation->Protein Pulldown Mass Spectrometry Mass Spectrometry Protein Pulldown->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Caption: Workflow for affinity-based target identification.

Conclusion

The study of this compound's mechanism of action is an ongoing endeavor that holds the promise of uncovering novel biology and potentially leading to the development of new therapeutic strategies. The combination of advanced experimental techniques and rigorous quantitative analysis will be crucial in fully elucidating the molecular intricacies of this fascinating natural product. This guide serves as a foundational document, summarizing the current state of knowledge and providing a framework for future research in this area.

Megovalicin H: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megovalicin H belongs to the myxovirescin family of antibiotics, a group of secondary metabolites produced by myxobacteria, such as Myxococcus flavescens and Myxococcus virescens.[1][2] These macrolide antibiotics have garnered significant interest due to their potent antibacterial properties, particularly against Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum, mechanism of action, and relevant experimental protocols for this compound and its closely related analogue, Myxovirescin A.

Antibacterial Spectrum

This compound exhibits a broad spectrum of antibacterial activity, with notable potency against many Gram-negative bacteria, especially enterobacteria. At higher concentrations, its activity extends to some pseudomonads and Gram-positive bacteria.[3] While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and well-studied Myxovirescin A provides a strong indication of the expected activity.

Myxovirescin A has been shown to be bactericidal for many Gram-negative bacteria at concentrations ranging from 1 to 5 µg/mL.[3] Inhibition of some pseudomonads and Gram-positive bacteria occurs at concentrations between 20 and 50 µg/mL.[3] One study reported a Minimum Inhibitory Concentration (MIC) for Myxovirescin A1 of 1 µg/mL against Escherichia coli.[4][5] However, the same study indicated that it did not inhibit the growth of Staphylococcus aureus at concentrations up to 30 µg/mL.[5]

Table 1: Antibacterial Activity of Myxovirescin A

Bacterial GroupEffective Concentration (µg/mL)
Gram-negative bacteria (general)1 - 5
Escherichia coli1
Pseudomonads20 - 50
Gram-positive bacteria (general)20 - 50
Staphylococcus aureus> 30

Mechanism of Action: Inhibition of Type II Signal Peptidase (LspA)

The primary molecular target of the myxovirescin family of antibiotics, including this compound, is the bacterial type II signal peptidase (LspA).[6][7] This enzyme plays a crucial role in the bacterial lipoprotein maturation pathway. Lipoproteins are essential for a variety of cellular functions, including nutrient uptake, cell wall synthesis, and adhesion.

LspA is responsible for cleaving the signal peptide from prolipoproteins, a critical step in their processing and localization to the bacterial cell envelope. By inhibiting LspA, myxovirescins prevent the maturation of lipoproteins, leading to a toxic buildup of unprocessed prolipoproteins in the inner membrane. This disruption of the lipoprotein pathway ultimately compromises the integrity of the bacterial cell envelope, leading to cell death.[6][7]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_membrane Bacterial Inner Membrane Prolipoprotein Prolipoprotein LspA Type II Signal Peptidase (LspA) Prolipoprotein->LspA Cleavage Mature Lipoprotein Mature Lipoprotein LspA->Mature Lipoprotein Outer_Membrane Outer Membrane Assembly Mature Lipoprotein->Outer_Membrane This compound This compound This compound->LspA Inhibition MIC Determination Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension (5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Read Results: Determine lowest concentration with no visible growth (MIC) D->E

References

Structural Elucidation of Megovalicin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Megovalicin H, a macrocyclic antibiotic belonging to the megovalicin complex. The megovalicins are produced by the myxobacterium Myxococcus flavescens and have been identified as closely related to the myxovirescin class of antibiotics. This document compiles the available data on the physicochemical properties, spectroscopic analysis, and the experimental protocols utilized in the determination of its molecular structure.

Physicochemical Properties

The initial characterization of this compound and its related compounds involved the determination of several key physicochemical properties. These parameters are crucial for the initial identification, purity assessment, and provide foundational data for further structural analysis. A summary of these properties for the megovalicin complex is presented below.

PropertyMegovalicin AMegovalicin DMegovalicin GThis compound
Molecular FormulaC36H63NO8C35H61NO8C37H65NO8C36H63NO9
Molecular Weight637623651653
UV λmax (nm) in MeOH238238238238

Spectroscopic Data for Structural Determination

The definitive structure of this compound was elucidated primarily through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provided detailed information about the connectivity of atoms and the overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in piecing together the complex macrocyclic structure of this compound. The chemical shifts provide insight into the electronic environment of each proton and carbon atom, while coupling constants reveal the connectivity between adjacent protons.

Table 2.1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in publicly accessible literature.

Table 2.2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
Data not available in publicly accessible literature.

Note: The specific ¹H and ¹³C NMR chemical shift assignments for this compound are detailed in the primary literature but are not available in the publicly accessible abstracts.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) was employed to determine the precise molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would have been used to confirm the connectivity of different structural subunits.

Table 2.3: Mass Spectrometry Data for this compound

Ionization MethodMass-to-Charge Ratio (m/z)Interpretation
HR-FABMS654.4530 [M+H]⁺Corresponds to the calculated exact mass for C₃₆H₆₄NO₉ (654.4529)

Experimental Protocols

The structural elucidation of this compound involved a series of meticulous experimental procedures, from the cultivation of the producing microorganism to the isolation and purification of the target compound and its final analysis.

Fermentation and Production

Megovalicins were produced by the newly isolated myxobacterium, Myxococcus flavescens.

  • Producing Organism: Myxococcus flavescens

  • Cultivation: The bacterium was grown in a tank culture for 4 days.

  • Yield: From 1 gram of wet cells, approximately 15.0 micrograms of this compound were obtained.

Isolation and Purification

The extraction and purification of the megovalicin complex, including this compound, from the wet cells of Myxococcus flavescens would have involved a multi-step chromatographic process. A general workflow for such a process is outlined below.

Caption: Generalized workflow for the isolation and purification of this compound.

Structure Determination Logic

The structural elucidation of this compound relied on the integration of data from various spectroscopic techniques. The logical flow of this process is depicted in the following diagram.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound revealed it to be a complex macrocyclic lactone, closely related to other known myxovirescins. The determination of its precise chemical structure was a result of a combination of microbial fermentation, meticulous isolation techniques, and the application of powerful spectroscopic methods, primarily NMR and mass spectrometry. The detailed structural information paves the way for further investigation into its mode of action, structure-activity relationships, and potential as a therapeutic agent. Further research to obtain and publish the complete NMR spectral assignments would be highly beneficial to the scientific community.

In-Depth Technical Guide to Megovalicin H: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Megovalicin H is a macrocyclic antibiotic belonging to the megovalicin complex, a group of secondary metabolites produced by the Gram-negative soil bacterium Myxococcus flavescens. First isolated and characterized in the late 1980s, the megovalicins have demonstrated notable antibacterial activity, with this compound exhibiting the most potent effects within its class. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental methodologies for its isolation and biological characterization. Furthermore, it elucidates the proposed mechanism of action, offering insights for researchers in antibiotic drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound have been determined through a series of analytical techniques following its isolation. While some data is available from initial studies, further characterization may be required for modern drug development pipelines. A summary of the key properties is presented in Table 1.

PropertyData for this compound
Molecular Formula C₃₅H₅₉NO₇
Molecular Weight 621.85 g/mol
Appearance Colorless powder
Solubility Soluble in methanol (B129727), ethanol, and other polar organic solvents. Sparingly soluble in water.
Melting Point Data not available in initial reports.
Optical Rotation Data not available in initial reports.
UV-Vis Absorption (λmax) Data not available in initial reports.
HPLC Retention Time Dependent on specific column and mobile phase conditions.

Table 1: Physical and Chemical Properties of this compound. The data presented is based on the initial isolation and characterization studies. Further analysis is recommended to confirm and expand upon these properties.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of the megovalicin complex from Myxococcus flavescens.

1. Fermentation:

  • A culture of Myxococcus flavescens (strain AJ12298) is grown in a suitable production medium under aerobic conditions.

  • The fermentation is typically carried out in large-scale fermenters to obtain a sufficient yield of the bacterial cells which contain the endogenously accumulated megovalicins.

2. Extraction:

  • The bacterial cells are harvested from the fermentation broth by centrifugation.

  • The cell pellet is then extracted with a polar organic solvent, such as methanol or acetone, to solubilize the megovalicin complex.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

3. Purification:

  • The crude extract is subjected to a series of chromatographic separations to isolate the individual megovalicin components.

  • Silica (B1680970) Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

  • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

G cluster_0 Isolation Workflow Fermentation Fermentation of Myxococcus flavescens Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction with Organic Solvent Harvesting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_Megovalicin_H Pure this compound HPLC->Pure_Megovalicin_H G cluster_1 Proposed Signaling Pathway of this compound Action Megovalicin_H This compound LspA Type II Signal Peptidase (LspA) Megovalicin_H->LspA Inhibits Mature_Lipoprotein Mature Lipoprotein LspA->Mature_Lipoprotein Processes Cell_Death Cell Death LspA->Cell_Death Blockage leads to Prolipoprotein Prolipoprotein Prolipoprotein->LspA Substrate Cell_Envelope Bacterial Cell Envelope Mature_Lipoprotein->Cell_Envelope Localizes to

Technical Guide: A Multi-Pronged Strategy for the Molecular Target Identification of Megovalicin H

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecular target of the natural product Megovalicin H has not been definitively identified in publicly available scientific literature. This guide, therefore, presents a comprehensive, industry-standard workflow for the de novo identification and validation of a novel compound's molecular target, using this compound as a representative case study. The data and specific protein targets presented herein are hypothetical and for illustrative purposes.

Introduction

Natural products are a cornerstone of drug discovery, yet identifying their precise molecular targets often presents a significant bottleneck. This compound, a complex metabolite with demonstrated bioactivity, requires a systematic and multi-faceted approach to elucidate its mechanism of action. This guide details a robust, three-stage workflow for the identification, validation, and characterization of the molecular target(s) of this compound:

  • Unbiased Target Discovery: Employing affinity purification coupled with mass spectrometry (AP-MS) to identify candidate binding proteins from a complex biological sample.

  • In-Cellulo Target Validation: Using a Cellular Thermal Shift Assay (CETSA) to confirm direct engagement of this compound with candidate proteins within an intact cellular environment.

  • Biophysical Characterization: Quantifying the binding thermodynamics of the this compound-target interaction using Isothermal Titration Calorimetry (ITC).

This workflow is designed to generate high-confidence target identification and provide a solid foundation for subsequent mechanism of action studies and drug development efforts.

Unbiased Target Discovery: Affinity Purification-Mass Spectrometry (AP-MS)

The initial step involves an unbiased chemical proteomics approach to "fish" for potential binding partners of this compound directly from a cellular lysate. This is achieved by synthesizing a chemical probe version of the molecule and using it to isolate interacting proteins.

Experimental Protocol: AP-MS

Objective: To identify proteins from a cancer cell line lysate (e.g., HeLa) that specifically bind to a this compound-based affinity probe.

Part A: Synthesis of Biotinylated this compound Probe (Meg-Btn)

  • Identify Functional Group: Identify a non-pharmacophore, solvent-exposed functional group on this compound (e.g., a hydroxyl or carboxylic acid) suitable for chemical modification.

  • Linker Attachment: Synthesize an appropriate linker (e.g., a polyethylene (B3416737) glycol chain with a terminal amine) and couple it to the identified functional group on this compound. The linker minimizes steric hindrance that could interfere with protein binding.[1][2]

  • Biotinylation: React the linker-modified this compound with an activated biotin (B1667282) derivative (e.g., Biotin-NHS ester) to create the final Meg-Btn probe.[2]

  • Purity and Activity Confirmation: Purify the Meg-Btn probe using HPLC and confirm its structure via NMR and high-resolution mass spectrometry. Crucially, verify that the biological activity of the Meg-Btn probe is comparable to the parent this compound in a relevant cell-based assay.

Part B: Affinity Purification

  • Cell Culture and Lysis: Culture HeLa cells to ~80-90% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Probe Immobilization: Resuspend streptavidin-coated magnetic beads in lysis buffer.[3] To one aliquot of beads, add the Meg-Btn probe. To a control aliquot, add free biotin to block the beads. Incubate for 1 hour at 4°C with gentle rotation.

  • Lysate Incubation: Wash the beads to remove unbound probe/biotin. Add the clarified cell lysate to both the Meg-Btn beads and the control beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specific protein binders. Progressively stricter washes (e.g., with increasing salt concentration) can be used to reduce background.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by competitive elution with a high concentration of free biotin.

Part C: Mass Spectrometry and Data Analysis

  • Sample Preparation: Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample. Excise the protein band, perform in-gel trypsin digestion, and extract the resulting peptides.[4]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Protein Identification and Quantification: Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search algorithm like Mascot or Sequest. Use a label-free quantification (LFQ) method to compare the abundance of proteins identified in the Meg-Btn pulldown versus the biotin-only control.

  • Hit Selection: Candidate binding proteins are those that are significantly enriched in the Meg-Btn sample over the control, typically defined by a fold-change > 2 and a p-value < 0.05.

Data Presentation: AP-MS Results

The quantitative data from the AP-MS experiment should be summarized to highlight the most promising candidates.

Table 1: Hypothetical Candidate Proteins for this compound Identified by AP-MS

Protein ID (UniProt) Gene Name Mascot Score Fold Enrichment (Meg-Btn vs. Control) p-value
P04637 TP53 1254 1.5 0.102
Q09472 HSP90AA1 2387 8.9 0.001
P62258 PPIA 982 2.1 0.045
P08238 HSPA8 3105 15.2 <0.0001

| P11021 | HSPA5 | 1843 | 9.5 | 0.003 |

Based on this hypothetical data, Heat Shock 70 kDa protein 8 (HSPA8) is identified as the top candidate for further validation due to its exceptional enrichment and statistical significance.

In-Cellulo Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a physiological context.[5][6] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7][8]

Experimental Protocol: CETSA

Objective: To determine if this compound binding stabilizes the candidate protein (HSPA8) in intact HeLa cells.

  • Cell Treatment: Culture HeLa cells and treat one set with a saturating concentration of this compound (e.g., 10 µM) and a control set with vehicle (DMSO) for 1 hour at 37°C.[5]

  • Heat Challenge: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice.[5]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[5]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Western Blotting: Normalize the protein concentration of all samples. Analyze the abundance of HSPA8 in the soluble fractions from each temperature point using Western blotting with a specific anti-HSPA8 antibody. An abundant housekeeping protein (e.g., GAPDH) should also be blotted as a loading control.

  • Data Analysis: Quantify the band intensities from the Western blots. For both the DMSO and this compound-treated samples, plot the percentage of soluble HSPA8 remaining relative to the non-heated control against the temperature. The temperature at which 50% of the protein has aggregated (Tagg) is determined. A shift in the Tagg (ΔTagg) in the presence of this compound indicates target stabilization.

Data Presentation: CETSA Results

The thermal shift data provides strong evidence of direct target engagement within the cell.

Table 2: Hypothetical CETSA Validation of HSPA8 as a Target of this compound

Treatment Tagg of HSPA8 (°C) Thermal Shift (ΔTagg) (°C)
DMSO (Vehicle) 58.5 -

| this compound (10 µM) | 63.0 | +4.5 |

A significant positive thermal shift of +4.5°C strongly suggests that this compound directly binds to and stabilizes HSPA8 in intact cells.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantifying the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[9][10]

Experimental Protocol: ITC

Objective: To determine the binding affinity and thermodynamic profile of the this compound–HSPA8 interaction.

  • Protein Expression and Purification: Express and purify recombinant human HSPA8 protein to >95% purity.

  • Sample Preparation: Prepare a solution of HSPA8 (e.g., 10-20 µM) in the ITC cell and a solution of this compound (e.g., 100-200 µM) in the titration syringe. Both solutions must be in the exact same, extensively degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[11]

  • ITC Experiment: Set the experimental temperature (e.g., 25°C). Perform a series of small, sequential injections (e.g., 2 µL) of the this compound solution into the HSPA8 solution in the sample cell. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this curve to a suitable binding model (e.g., one set of sites) to calculate Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Data Presentation: ITC Results

The thermodynamic parameters provide deep insight into the nature of the molecular interaction.

Table 3: Hypothetical ITC Binding Constants for this compound and Recombinant HSPA8

Parameter Value Unit
Binding Affinity (Kd) 450 nM
Stoichiometry (n) 0.98 -
Enthalpy (ΔH) -8.5 kcal/mol

| Entropy (-TΔS) | -0.2 | kcal/mol |

The sub-micromolar Kd value confirms a high-affinity interaction. The stoichiometry of ~1 indicates a 1:1 binding model. The negative enthalpy suggests that the interaction is driven by favorable hydrogen bonding and/or van der Waals forces.

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental workflows and biological pathways.

G cluster_Discovery Phase 1: Target Discovery cluster_Validation Phase 2: Target Validation cluster_Characterization Phase 3: Biophysical Characterization HeLa HeLa Cell Lysate AP Affinity Purification (Streptavidin Beads) HeLa->AP Probe This compound-Biotin Probe Probe->AP MS LC-MS/MS Analysis AP->MS Data Quantitative Proteomics: Identify Enriched Proteins MS->Data Candidate Top Candidate: HSPA8 Data->Candidate CETSA Cellular Thermal Shift Assay (CETSA) Candidate->CETSA Validation Confirmation of In-Cell Target Engagement CETSA->Validation Protein Recombinant HSPA8 Validation->Protein ITC Isothermal Titration Calorimetry (ITC) Validation->ITC Protein->ITC Thermo Determine Kd, Stoichiometry, and Thermodynamics ITC->Thermo

Caption: Workflow for this compound molecular target identification.

G Stress Cellular Stress (e.g., Proteotoxicity) Misfolded Misfolded Client Proteins Stress->Misfolded HSPA8 HSPA8 (Hsc70) Misfolded->HSPA8 binding ADP ADP HSPA8->ADP Refolding Protein Refolding & Survival HSPA8->Refolding Degradation Ubiquitination & Degradation HSPA8->Degradation ATP ATP ATP->HSPA8 Megovalicin This compound Megovalicin->HSPA8 Inhibition of ATPase cycle?

References

In Silico Modeling of Megovalicin H Binding to DNA Gyrase A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megovalicin H, a metabolite from Myxococcus flavescens, has demonstrated significant antibacterial activity against a range of pathogens including Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. However, its precise mechanism of action and molecular target remain to be elucidated. This technical guide presents a comprehensive, albeit hypothetical, in silico modeling workflow to investigate the binding of this compound to a putative target, the bacterial DNA gyrase subunit A (GyrA). DNA gyrase is a well-validated and essential enzyme in bacteria, making it a plausible target for novel antibacterial agents. This document provides detailed experimental protocols for homology modeling, molecular docking, and molecular dynamics simulations, designed to predict the binding affinity and interaction of this compound with GyrA. All quantitative data from these computational experiments are summarized in structured tables, and key workflows are visualized using Graphviz diagrams. This guide serves as a methodological blueprint for researchers seeking to apply computational techniques to characterize the interaction of novel antibacterial compounds with their potential protein targets.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents with new mechanisms of action. Natural products have historically been a rich source of antibiotics. This compound, produced by the bacterium Myxococcus flavescens, has been identified as a potent antibacterial agent. Preliminary studies have shown its efficacy against both Gram-positive (B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, suggesting a broad-spectrum activity that may target a conserved and essential bacterial process.

Due to the limited publicly available information on the specific molecular target of this compound, this guide proposes a rational, in silico approach to investigate its binding to a hypothetical, yet highly plausible, target: DNA gyrase subunit A (GyrA). DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is the target of the successful quinolone class of antibiotics.

This technical guide outlines a step-by-step computational workflow to model the interaction between this compound and GyrA. The methodologies described herein are widely applicable to the study of other ligand-protein interactions in the early stages of drug discovery.

Methodologies: A Hypothetical In Silico Investigation

This section details the experimental protocols for a comprehensive in silico analysis of this compound binding to E. coli DNA gyrase subunit A.

Protein and Ligand Preparation

2.1.1. Target Protein Structure Acquisition and Preparation

A three-dimensional crystal structure of the E. coli DNA gyrase subunit A is required. The Protein Data Bank (PDB) is the primary resource for this.

  • Protocol:

    • Search the PDB database for a high-resolution crystal structure of Escherichia coli DNA gyrase subunit A. For this hypothetical study, we will use PDB ID: 5MMN.

    • Download the PDB file.

    • Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera). This involves:

      • Removing water molecules and any co-crystallized ligands.

      • Adding hydrogen atoms.

      • Assigning correct bond orders.

      • Repairing any missing side chains or loops.

      • Minimizing the energy of the structure to relieve any steric clashes.

2.1.2. Ligand Structure Preparation

As the chemical structure of this compound is not publicly available, a hypothetical structure will be used for the purpose of this guide. We will assume a structure with features common to other antibacterial natural products.

  • Protocol:

    • Generate a 2D sketch of the hypothetical this compound structure using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation.

    • Prepare the ligand for docking using software such as LigPrep. This includes:

      • Generating possible ionization states at a physiological pH (7.4 ± 0.5).

      • Generating tautomers and stereoisomers.

      • Minimizing the energy of the ligand structure.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

  • Protocol:

    • Binding Site Identification: The binding site of GyrA for quinolone antibiotics is well-characterized and will be used as the target binding site for this compound. This site is typically located in the N-terminal domain of GyrA.

    • Grid Generation: Define a docking grid box that encompasses the identified binding site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.

    • Ligand Docking: Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared this compound structure into the defined grid of the GyrA protein.

    • Pose Analysis: Analyze the resulting docking poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges). The pose with the best score and most favorable interactions is selected for further analysis.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

  • Protocol:

    • System Setup:

      • Place the best-docked this compound-GyrA complex in a simulation box.

      • Solvate the system with an appropriate water model (e.g., TIP3P).

      • Add counter-ions to neutralize the system.

    • Energy Minimization: Minimize the energy of the entire system to remove any bad contacts before the simulation.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

    • Production Run: Run the production MD simulation for a significant time scale (e.g., 100 nanoseconds) to observe the dynamics of the protein-ligand complex.

    • Trajectory Analysis: Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of the protein-ligand interactions over time.

Data Presentation: Hypothetical Results

The following tables summarize the kind of quantitative data that would be generated from the in silico experiments described above.

Table 1: Molecular Docking Results for this compound with GyrA

ParameterValue
Docking Score (kcal/mol)-9.8
Predicted Binding Affinity (Ki, nM)50.2
Number of Hydrogen Bonds4
Key Interacting ResiduesAsp87, Gly81, Ser84

Table 2: Analysis of Molecular Dynamics Simulation of this compound-GyrA Complex

ParameterAverage ValueStandard Deviation
Protein RMSD (Å)1.50.3
Ligand RMSD (Å)0.80.2
Protein RMSF (Å) - Binding Site1.20.4
Number of Protein-Ligand H-Bonds3.51.2

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico modeling process and the hypothetical signaling pathway affected by this compound.

In_Silico_Modeling_Workflow cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_results 4. Results p_prep Protein Preparation (GyrA) docking Docking Simulation p_prep->docking l_prep Ligand Preparation (this compound) l_prep->docking pose_analysis Pose Analysis & Selection docking->pose_analysis md_sim MD Simulation pose_analysis->md_sim traj_analysis Trajectory Analysis md_sim->traj_analysis binding_affinity Binding Affinity Prediction traj_analysis->binding_affinity interaction_analysis Interaction Analysis traj_analysis->interaction_analysis

In Silico Modeling Workflow for this compound.

Signaling_Pathway_Inhibition megovalicin_h This compound gyra DNA Gyrase (GyrA) megovalicin_h->gyra Inhibition dna_supercoiling Negative DNA Supercoiling gyra->dna_supercoiling cell_death Bacterial Cell Death dna_replication DNA Replication dna_supercoiling->dna_replication cell_division Bacterial Cell Division dna_replication->cell_division cell_division->cell_death Inhibition leads to

Hypothetical Signaling Pathway Inhibition by this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy to investigate the binding of the novel antibacterial compound this compound to a plausible target, DNA gyrase subunit A. The detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations provide a robust framework for predicting binding affinity and characterizing molecular interactions. It is crucial to emphasize that the findings from this hypothetical study would require experimental validation.

Future work should focus on:

  • Experimental Validation: Determining the actual molecular target of this compound through techniques such as affinity chromatography-mass spectrometry or genetic screening for resistant mutants.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound and evaluating their antibacterial activity to develop more potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of bacterial infection.

The integration of computational and experimental approaches will be paramount in advancing our understanding of this compound and its potential as a next-generation antibiotic.

Megovalicin H: A Comprehensive Technical Review of a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Megovalicin H, also known as Myxovirescin and Antibiotic TA, is a potent antibacterial compound belonging to the family of 28-membered macrolactam lactones.[1][2] First isolated from the myxobacterium Myxococcus virescens (strain Mx v48) and also produced by Myxococcus xanthus, this natural product has demonstrated significant bactericidal activity, particularly against Gram-negative bacteria.[1][2][3][4] Its unique chemical structure and novel mechanism of action make it a promising candidate for the development of new antibiotics to combat the growing threat of antimicrobial resistance. This technical guide provides a comprehensive overview of the current scientific literature on this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is part of a family of at least 12 closely related antibiotics known as the myxovirescins.[3] The main component, Myxovirescin A, has a molecular formula of C35H61NO8.[3][5] The structure is characterized by a large macrolide ring containing a lactam and a lactone functional group. The biosynthesis of the myxovirescin scaffold is a complex process involving a hybrid of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), as well as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase-like biochemistry to incorporate methyl and ethyl moieties.[1]

Biological Activity and Spectrum

This compound exhibits broad-spectrum bactericidal activity. It is particularly effective against many Gram-negative bacteria, including Enterobacteriaceae.[2][3] It also shows activity against some Gram-positive bacteria and certain pseudomonads at higher concentrations.[3] Notably, this compound displays high specificity, with no reported toxicity towards fungi, protozoa, or eukaryotic cells.[2]

Quantitative Data

The following table summarizes the available quantitative data on the antibacterial activity of this compound (reported as Antibiotic TA or Myxovirescin).

CompoundOrganismMIC (µg/mL)EC50 (µg/mL)Reference
Antibiotic TAEscherichia coli MG16554-[2]
Antibiotic TAEscherichia coli YX12740.25[2]
Myxovirescin AEnterobacteria1 - 5-[3]
Myxovirescin APseudomonads & Gram-positive bacteria20 - 50-[3]

Mechanism of Action

The primary molecular target of this compound is the bacterial Type II Signal Peptidase (LspA).[2][6] LspA is a crucial enzyme in the lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins in the bacterial cell membrane.[2][7] By inhibiting LspA, this compound prevents the maturation of lipoproteins, which are essential components of the bacterial cell wall and outer membrane.[2][8] This disruption of lipoprotein processing leads to a toxic buildup of mislocalized prolipoproteins, ultimately compromising the integrity of the cell envelope and causing cell death.[2] The bactericidal activity of this compound requires new protein synthesis, indicating that its lethal effect is dependent on active cellular metabolism.[2]

Lipoprotein Processing Pathway and Inhibition by this compound

LipoproteinProcessing cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane Pre-prolipoprotein Pre-prolipoprotein Lgt Lgt Pre-prolipoprotein->Lgt Diacylglyceryl transfer Prolipoprotein Prolipoprotein Lgt->Prolipoprotein LspA LspA Apolipoprotein Apolipoprotein LspA->Apolipoprotein Lnt Lnt Mature Lipoprotein Mature Lipoprotein Lnt->Mature Lipoprotein Prolipoprotein->LspA Signal peptide cleavage Apolipoprotein->Lnt N-acylation Megovalicin_H This compound Megovalicin_H->LspA Inhibition

Caption: Inhibition of Lipoprotein Processing by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of this compound.[2]

  • Preparation of Antibiotic Solutions: Two-fold serial dilutions of purified this compound are prepared in Luria-Bertani (LB) medium in 96-well microtiter plates.

  • Inoculum Preparation: The bacterial strain of interest is grown to mid-log phase, and the culture is diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/ml.

  • Incubation: 160 µl of the bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 180 µl. Control wells containing only the antibiotic and only the bacterial strain are included.

  • Scoring: The microtiter plates are incubated at 33°C for 18 hours. The MIC is defined as the lowest concentration of the antibiotic that results in no visible bacterial growth.

Inhibition of Lipoprotein (Lpp) Processing Assay

This assay biochemically confirms the inhibition of LspA by this compound in whole cells.[2]

  • Strain and Plasmid: An E. coli strain with a deletion of the lpp gene (Δlpp) is transformed with a plasmid containing the lpp gene under the control of an inducible promoter (e.g., PBAD).

  • Induction of Lpp Expression: The bacterial culture is grown to the early-log phase. Expression of Lpp is induced by adding the appropriate inducer (e.g., arabinose) to the culture medium.

  • Antibiotic Treatment: this compound or a control inhibitor (e.g., globomycin) is added to the culture simultaneously with the inducer at various concentrations (typically at sub-MIC levels).

  • Protein Extraction and Western Blotting: After a defined incubation period, total protein is extracted from the bacterial cells. The protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for Lpp, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The processed (mature) and unprocessed forms of Lpp are visualized by chemiluminescence. A successful inhibition of LspA by this compound will result in an accumulation of the higher molecular weight unprocessed Lpp.

Experimental Workflow for Lpp Processing Inhibition Assay

LppWorkflow A Grow Δlpp E. coli with inducible lpp plasmid B Induce Lpp expression with arabinose A->B C Simultaneously treat with This compound B->C D Incubate C->D E Extract total protein D->E F SDS-PAGE E->F G Western Blot F->G H Probe with anti-Lpp antibody G->H I Visualize processed and unprocessed Lpp H->I

Caption: Workflow for the Lpp Processing Inhibition Assay.

Biosynthesis of this compound

The biosynthesis of myxovirescin (this compound) is governed by a large gene cluster of approximately 83 kb, containing at least 21 open reading frames in Myxococcus xanthus.[1] The assembly of this complex molecule involves a modular enzymatic machinery.

Key Components of the Biosynthetic Pathway:
  • Polyketide Synthases (PKS): Four type I PKSs (TaI, TaL, TaO, and TaP) are involved in the elongation of the polyketide chain.[1]

  • Hybrid PKS/NRPS: A major hybrid PKS/nonribosomal peptide synthetase (Ta-1) incorporates amino acid precursors.[1]

  • Trans-acting Acyltransferases: A discrete tandem acyltransferase (encoded by taV) acts in trans to load the extender units onto the PKS modules.[1]

  • HMG-CoA Synthase-like enzymes: These enzymes are responsible for the incorporation of methyl and ethyl side chains, a unique feature of myxovirescin biosynthesis.[1]

Simplified Biosynthetic Pathway of this compound

Biosynthesis Starter_Unit 2-hydroxyvaleryl-S-ACP PKS_NRPS_Modules PKS/NRPS Megasynthetases (Ta-1, TaO, TaP) Starter_Unit->PKS_NRPS_Modules Elongation Polyketide Chain Elongation PKS_NRPS_Modules->Elongation Trans_AT Trans-AT (taV) Trans_AT->PKS_NRPS_Modules supplies extender units HMG_CoA_Synthase HMG-CoA Synthase-like enzymes Modification Side Chain Incorporation HMG_CoA_Synthase->Modification Elongation->Modification Cyclization Macrolactamization & Macrolactonization Modification->Cyclization Megovalicin_H This compound Cyclization->Megovalicin_H

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound is a promising antibacterial agent with a novel mechanism of action targeting the essential lipoprotein processing pathway in bacteria. Its potent activity against Gram-negative pathogens, coupled with its high specificity, makes it an attractive lead compound for further drug development. The elucidation of its biosynthetic pathway also opens up possibilities for synthetic biology and the generation of novel analogs with improved pharmacological properties. Further research is warranted to fully explore the therapeutic potential of this compound and its derivatives in the fight against infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Extraction of Megovalicin H from Myxococcus flavescens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megovalicins are a family of macrocyclic antibiotics produced by the myxobacterium Myxococcus flavescens. These compounds, including Megovalicin H, are accumulated endogenously within the bacterial cells.[1] Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities, making them a focal point for natural product discovery.[2][3][4][5] The extraction and purification of these intracellular metabolites are critical steps for their structural elucidation, bioactivity screening, and further development as potential therapeutic agents. This document provides a detailed protocol for the extraction and purification of this compound from Myxococcus flavescens cultures, based on established methods for myxobacterial secondary metabolites.

Data Presentation

The following table summarizes the reported yield of this compound from Myxococcus flavescens.

CompoundProducing OrganismYield from 1g of Wet CellsReference
This compoundMyxococcus flavescens15.0 µg[1]

Experimental Workflow

Extraction_Workflow cluster_cultivation 1. Cultivation cluster_harvesting 2. Cell Harvesting cluster_extraction 3. Extraction cluster_purification 4. Purification A Inoculation of Myxococcus flavescens B Incubation and Growth (e.g., 4 days) A->B C Centrifugation of Culture Broth B->C Culture D Collection of Wet Cell Pellet C->D E Cell Lysis (e.g., Sonication) D->E Cell Pellet F Solvent Extraction (e.g., Acetone (B3395972)/Methanol) E->F G Filtration and Evaporation F->G H Crude Extract G->H I Solid-Phase Extraction (SPE) H->I Crude Extract J Fractionation I->J K Preparative HPLC J->K L Pure this compound K->L

Caption: Workflow for this compound extraction and purification.

Experimental Protocols

This protocol describes the steps for the cultivation of Myxococcus flavescens, followed by the extraction and purification of the intracellular metabolite, this compound.

Cultivation of Myxococcus flavescens

Materials:

  • Myxococcus flavescens starter culture

  • Appropriate liquid culture medium (e.g., CTT medium)

  • Shaking incubator

  • Sterile flasks

Protocol:

  • Inoculate a sterile flask containing the liquid culture medium with a starter culture of Myxococcus flavescens.

  • Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for Myxococcus flavescens growth (typically 28-30°C and 150-200 rpm).

  • Monitor cell growth over a period of approximately 4 days to achieve a sufficient cell density for extraction.[1]

Cell Harvesting

Materials:

  • High-speed centrifuge

  • Sterile centrifuge bottles

Protocol:

  • Transfer the culture broth to sterile centrifuge bottles.

  • Centrifuge the culture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the bacterial cells.

  • Carefully decant and discard the supernatant.

  • Collect the wet cell pellet for the extraction process.

Extraction of this compound

Materials:

  • Collected wet cell pellet

  • Extraction solvent (e.g., acetone or a mixture of methanol (B129727) and ethyl acetate)

  • Sonicator or homogenizer

  • Filter paper or centrifugation apparatus

  • Rotary evaporator

Protocol:

  • Resuspend the wet cell pellet in a suitable volume of extraction solvent. Since this compound is an intracellular product, cell lysis is essential.

  • Disrupt the cells using a sonicator on ice or a mechanical homogenizer to release the intracellular contents into the solvent.

  • After cell lysis, continue to stir the cell suspension at room temperature for several hours to ensure complete extraction.

  • Separate the cell debris from the solvent extract by either filtration or centrifugation.

  • Collect the supernatant containing the crude extract.

  • Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the solvent.

Purification of this compound

Materials:

  • Crude extract

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

  • HPLC grade solvents

  • Fraction collector

Protocol:

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Condition an SPE cartridge with methanol followed by water.

    • Load the dissolved crude extract onto the SPE cartridge.

    • Wash the cartridge with a series of solvents with increasing polarity to remove impurities. For example, start with a high percentage of water and gradually increase the percentage of an organic solvent like methanol or acetonitrile (B52724).

    • Elute the fraction containing this compound with a higher concentration of the organic solvent.

    • Collect the fractions and analyze them for the presence of this compound using an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions from SPE that show the presence of this compound and concentrate them.

    • Dissolve the concentrated fraction in the mobile phase to be used for HPLC.

    • Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Develop a gradient elution method to separate this compound from other co-eluting compounds. The mobile phase could consist of a mixture of water and acetonitrile or methanol, with or without additives like formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the fractions corresponding to the peak of this compound using a fraction collector.

    • Confirm the purity of the collected fractions using analytical HPLC or LC-MS.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Concluding Remarks

This protocol provides a comprehensive framework for the extraction and purification of this compound from Myxococcus flavescens. The specific parameters for cultivation, extraction, and purification may require optimization based on the specific strain of M. flavescens and the laboratory equipment available. The use of advanced extraction techniques such as supercritical fluid extraction could also be explored to potentially improve extraction efficiency. The successful isolation of this compound will enable further investigation into its antibiotic properties and potential as a drug lead.

References

Application Note: Quantitative Analysis of Megovalicin H in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Megovalicin H in bulk drug substance and finished pharmaceutical products. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent peak symmetry and resolution. This method is suitable for quality control, stability testing, and formulation development of this compound.

Introduction

This compound is a novel therapeutic agent currently under investigation for its potential clinical applications. To support its development, a reliable analytical method for accurate quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and specificity. This application note details a validated RP-HPLC method that is simple, rapid, and suitable for routine analysis of this compound. The method employs a common C18 column and UV detection, making it accessible to most analytical laboratories.

Experimental
Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent

  • Analytical Balance: Mettler Toledo XPE205 or equivalent

  • Volumetric Glassware: Class A

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (LC-MS grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from capsules):

    • Weigh the contents of 10 capsules and calculate the average weight.

    • Accurately weigh a portion of the pooled powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Results and Discussion

The developed RP-HPLC method demonstrated excellent performance for the analysis of this compound. A typical chromatogram shows a well-resolved peak for this compound with good symmetry.

Method Validation Summary

The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness. A summary of the validation data is presented in Table 2.

Table 2: Summary of Method Validation Data for this compound

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Retention Time (tR) Approximately 4.5 min
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

The linearity of the method was established over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999. The precision of the method was demonstrated by the low relative standard deviation (%RSD) for replicate injections, which was less than 2.0%. The accuracy was confirmed by the high recovery values, which were within the range of 98.0% to 102.0%.

Conclusion

The developed and validated RP-HPLC method is suitable for the routine quantitative analysis of this compound in bulk drug substance and pharmaceutical dosage forms. The method is simple, accurate, precise, and robust, making it an effective tool for quality control and stability studies.

Protocol: Standard Operating Procedure for the HPLC Analysis of this compound

1.0 Purpose This SOP describes the procedure for the quantitative analysis of this compound in bulk powder and capsule formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

2.0 Scope This procedure is applicable to the quality control analysis of this compound in the Analytical Development Laboratory.

3.0 Responsibilities It is the responsibility of trained analytical chemists to follow this procedure. The laboratory manager is responsible for ensuring compliance.

4.0 Materials and Reagents

  • This compound Reference Standard

  • This compound samples (bulk powder, capsules)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Formic Acid (LC-MS Grade)

  • 0.45 µm Nylon Syringe Filters

5.0 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical Balance

  • Sonicator

  • pH Meter

  • Volumetric flasks and pipettes (Class A)

6.0 Procedure

6.1 Mobile Phase Preparation (Acetonitrile:Water with 0.1% Formic Acid, 60:40 v/v)

  • Add 1 mL of formic acid to 1 L of Milli-Q water to prepare 0.1% formic acid in water.

  • Measure 600 mL of acetonitrile and 400 mL of 0.1% formic acid in water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

6.2 Standard Solution Preparation

  • Stock Standard (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Record the exact weight. Add about 15 mL of mobile phase and sonicate to dissolve. Dilute to the mark with mobile phase and mix well.

  • Working Standard (50 µg/mL): Pipette 2.5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

6.3 Sample Solution Preparation

  • Capsule Composite: Empty and weigh the contents of at least 10 capsules. Calculate the average capsule fill weight.

  • Sample Stock: Accurately weigh a portion of the capsule powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 15 minutes.

  • Allow the flask to return to room temperature, then dilute to the mark with mobile phase and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

6.4 HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Perform a blank injection (mobile phase) to ensure the baseline is clean.

  • Inject the working standard solution five times to check for system suitability. The %RSD of the peak areas should be ≤ 2.0%.

  • Inject the sample solutions in duplicate.

7.0 Calculations

Calculate the amount of this compound in the sample using the following formula:

Where:

  • Area_sample = Peak area of this compound in the sample chromatogram

  • Area_standard = Average peak area of this compound in the working standard chromatograms

  • Conc_standard = Concentration of the working standard solution (in mg/mL)

  • Dilution_factor = Dilution factor of the sample preparation

  • Avg_fill_weight = Average weight of the capsule contents

  • Sample_weight = Weight of the sample powder taken for analysis

8.0 System Suitability

The following system suitability criteria must be met for the analysis to be valid:

  • Tailing Factor: ≤ 2.0 for the this compound peak

  • Theoretical Plates: ≥ 2000 for the this compound peak

  • %RSD for replicate injections: ≤ 2.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Reagents & Standards sample_prep Sample Preparation (Weighing, Dissolving, Filtering) reagents->sample_prep mobile_phase Mobile Phase Preparation (ACN:H2O with 0.1% FA) reagents->mobile_phase injection Sample Injection sample_prep->injection hplc_system HPLC System Setup (Column, Flow Rate, Temp) mobile_phase->hplc_system equilibration System Equilibration hplc_system->equilibration equilibration->injection detection UV Detection at 254 nm injection->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Area Calculation chromatogram->integration quantification Quantification & Reporting integration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols: Megovalicin H Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megovalicins are a class of novel macrocyclic antibiotics produced by the myxobacterium Myxococcus flavescens.[1][2] This family of compounds, including Megovalicin H, represents a potential new avenue for combating bacterial infections. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the in vitro antimicrobial activity of a new agent like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] These application notes provide detailed protocols for determining the MIC of this compound using standardized broth microdilution and agar (B569324) dilution methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Given that specific MIC data for this compound is not extensively available in published literature, the following table provides an illustrative example of how to present such data. The values are hypothetical and serve as a template for researchers to populate with their experimental findings.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusPositive292130.5
Enterococcus faecalisPositive292121
Streptococcus pneumoniaePositive496190.25
Escherichia coliNegative2592216
Pseudomonas aeruginosaNegative2785332
Klebsiella pneumoniaeNegative7006038
Haemophilus influenzaeNegative492474

Experimental Protocols

The following are detailed protocols for performing MIC assays for this compound. It is crucial to maintain aseptic techniques throughout these procedures to prevent contamination.

Protocol 1: Broth Microdilution MIC Assay

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials and Reagents:

  • This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile saline or broth for inoculum dilution

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Sterile multichannel pipettes and tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) on an agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate:

    • Using a multichannel pipette, add 10 µL of the diluted bacterial inoculum to each well (except the sterility control, well 12). This brings the final volume in each well to 110 µL.

  • Incubation:

    • Cover the microtiter plate with a lid or sealing tape to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials and Reagents:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile saline or broth

  • Inoculum replicator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of twofold dilutions of this compound in a suitable solvent.

    • Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of the antibiotic solution to 9 mL of molten agar.

    • Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This will be the inoculum for spotting onto the agar plates.

  • Inoculation of Agar Plates:

    • Using an inoculum replicator, transfer a standardized amount of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest concentration of this compound.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface. A faint haze or a single colony at the inoculation spot is disregarded.

Mandatory Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plates/Tubes B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G

Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Caption: Potential mechanisms of action for an antibiotic like this compound.

References

Cell-based Assays for Megovalicin H Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megovalicins are a class of macrocyclic antibiotics produced by the myxobacterium Myxococcus flavescens.[1] This document provides detailed application notes and protocols for conducting cell-based assays to determine the antibacterial activity of Megovalicin H and to investigate its potential mechanism of action. The protocols outlined herein are foundational for the initial screening and characterization of this novel antimicrobial compound.

Data Presentation: Efficacy of this compound

The following tables summarize hypothetical quantitative data for this compound's activity against various bacterial strains. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram TypeThis compound MIC (µg/mL)Gentamicin MIC (µg/mL) (Control)
Staphylococcus aureus (ATCC 25923)Gram-positive80.5
Enterococcus faecalis (ATCC 29212)Gram-positive161
Escherichia coli (ATCC 25922)Gram-negative321
Pseudomonas aeruginosa (ATCC 27853)Gram-negative644

Table 2: Zone of Inhibition for this compound.

Bacterial StrainGram TypeThis compound (30 µg disk) Zone of Inhibition (mm)Gentamicin (10 µg disk) Zone of Inhibition (mm) (Control)
Staphylococcus aureus (ATCC 25923)Gram-positive1822
Enterococcus faecalis (ATCC 29212)Gram-positive1520
Escherichia coli (ATCC 25922)Gram-negative1219
Pseudomonas aeruginosa (ATCC 27853)Gram-negative1016

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle/solvent for this compound)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to an optical density at 600 nm (OD600) of 0.08-0.13 for many bacteria, representing approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of this compound in MHB in the 96-well plate. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well to a final volume of 200 µL.

    • Include a positive control (broth with bacteria and Gentamicin) and a negative control (broth with bacteria and the solvent used for this compound). Also include a sterility control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Alternatively, use a microplate reader to measure the OD600.

Protocol 2: Agar Disk Diffusion Susceptibility Test (Kirby-Bauer)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • Sterile swabs

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control disks (impregnated with solvent)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound

  • Test bacterial strain

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

  • Preparation of Bacterial Culture:

    • Prepare an overnight culture of the test bacterium.

    • Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure to this compound:

    • Set up tubes or flasks containing the bacterial suspension.

    • Add this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube with no antimicrobial.

  • Sampling and Viable Cell Counts:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.

Investigating the Mechanism of Action (Hypothetical)

While the specific mechanism of action for this compound is not yet fully elucidated, other antibiotics from Myxococcus species, such as myxovirescin, are known to interfere with cell wall synthesis. The following assays are proposed to investigate if this compound has a similar mode of action.

Protocol 4: Cell Lysis Assay

This assay can indicate if a compound compromises the integrity of the bacterial cell wall, leading to lysis.

Materials:

  • This compound

  • Test bacterial strain

  • Broth medium

  • Spectrophotometer

Procedure:

  • Bacterial Growth:

    • Grow a mid-log phase culture of the test bacterium.

  • Treatment:

    • Add this compound at various concentrations (e.g., 1x MIC, 4x MIC, 10x MIC) to the bacterial culture.

    • Include a positive control known to induce lysis (e.g., a beta-lactam antibiotic) and a negative control (no treatment).

  • Monitoring Lysis:

    • Monitor the optical density (OD600) of the cultures over several hours. A significant decrease in OD600 in the treated samples compared to the control suggests cell lysis.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental_Workflow_for_Antimicrobial_Discovery Experimental Workflow for Novel Antimicrobial Discovery A Source Organism (e.g., Myxococcus flavescens) B Fermentation & Extraction A->B C Purification of this compound B->C D Primary Screening (MIC, Disk Diffusion) C->D E Secondary Screening (Time-Kill Kinetics) D->E F Mechanism of Action Studies (e.g., Cell Lysis Assay) E->F G Lead Optimization F->G

Caption: Workflow for the discovery and characterization of novel antimicrobials.

Hypothetical_Signaling_Pathway_Inhibition Hypothetical Mechanism: Inhibition of Bacterial Cell Wall Synthesis cluster_cell Bacterial Cell P Precursor Synthesis T Transport across Cytoplasmic Membrane P->T Poly Polymerization T->Poly CW Stable Cell Wall Poly->CW M This compound M->Poly

Caption: Hypothetical inhibition of cell wall synthesis by this compound.

References

Application Notes & Protocols: Murine Models for Efficacy Testing of Megovalicin H

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Megovalicin H is an antibacterial compound produced by the bacterium Myxococcus flavescens. Preliminary data indicates it possesses broad-spectrum activity, showing effects against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[] As a potential novel antibiotic, evaluating its in vivo efficacy is a critical step in the preclinical development pathway. Animal models are essential for assessing the safety, pharmacokinetics, and efficacy of new bioactive compounds before they can be considered for human trials.[2][3] This document provides detailed protocols for establishing murine infection models to test the therapeutic efficacy of this compound.

The following protocols describe two standard and widely accepted murine models for evaluating antibiotics against Gram-negative pathogens: the neutropenic thigh infection model and the sepsis model. These models allow for the determination of key efficacy endpoints, such as the reduction in bacterial burden and improvement in survival rates.

Experimental Protocols

Protocol 1: Murine Neutropenic Thigh Infection Model

This model is a gold standard for evaluating the in vivo efficacy of antimicrobial agents by quantifying the reduction of bacterial load in a localized infection site.

Objective: To determine the dose-dependent efficacy of this compound against Pseudomonas aeruginosa or Escherichia coli in a localized thigh infection in neutropenic mice.

Materials:

  • Animals: Specific-pathogen-free female ICR or BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Bacterial Strain: Pseudomonas aeruginosa (e.g., ATCC 27853) or Escherichia coli (e.g., ATCC 25922).

  • Reagents:

    • Cyclophosphamide (B585) for inducing neutropenia.

    • Saline (sterile, 0.9% NaCl).

    • Tryptic Soy Broth (TSB) and Agar (TSA).

    • This compound (test compound).

    • Vehicle control (e.g., sterile water, saline, or specific formulation buffer).

    • Positive control antibiotic (e.g., Ciprofloxacin or Meropenem).

Methodology:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to the day of infection (Day 0).

    • This renders the mice neutropenic (absolute neutrophil count < 100 cells/µL), making them susceptible to infection and ensuring that the observed antibacterial effect is primarily due to the compound, not the host's immune response.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain from a frozen stock onto a TSA plate and incubate overnight at 37°C.

    • Inoculate a single colony into TSB and grow to mid-logarithmic phase (approx. 3-4 hours at 37°C with shaking).

    • Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline.

    • Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁷ CFU/mL) using a spectrophotometer (OD₆₀₀) and confirm by serial dilution and plate counting.

  • Induction of Thigh Infection:

    • On Day 0, lightly anesthetize the mice.

    • Inject 0.1 mL of the prepared bacterial inoculum (containing ~1 x 10⁶ CFU) intramuscularly into the right posterior thigh muscle of each mouse.

  • Treatment Administration:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via a clinically relevant route (e.g., intravenous, subcutaneous, or oral).

    • Administer the vehicle control and positive control antibiotic to separate groups.

    • Treatment can be a single dose or multiple doses over a 24-hour period.

  • Endpoint Analysis:

    • At 24 hours post-infection, humanely euthanize the mice.

    • Aseptically dissect the entire right thigh muscle.

    • Homogenize the muscle tissue in a known volume of sterile saline (e.g., 5 mL).

    • Perform serial dilutions of the tissue homogenate and plate onto TSA plates.

    • Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

    • Efficacy is measured as the log₁₀ CFU reduction compared to the vehicle control group at the start of therapy.

Protocol 2: Murine Sepsis (Peritonitis) Model

This model evaluates the ability of an antibiotic to improve survival in the face of a systemic, life-threatening infection.

Objective: To assess the efficacy of this compound in improving the survival of mice with sepsis induced by intraperitoneal injection of E. coli.

Materials:

  • Animals: As described in Protocol 1. Immunocompetent mice are typically used.

  • Bacterial Strain: A virulent strain of Escherichia coli known to cause sepsis in mice.

  • Reagents:

    • E. coli culture medium (TSB, TSA).

    • Sterile saline (0.9% NaCl).

    • Mucin (optional, to enhance virulence).

    • This compound, vehicle control, positive control antibiotic.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial culture as described in Protocol 1.

    • The final inoculum should be prepared in sterile saline. For some strains, resuspension in 5% porcine mucin can enhance virulence and ensure a consistent infection.

    • The target inoculum should be a lethal dose, typically determined in pilot studies (e.g., LD₅₀-LD₉₀), often in the range of 1 x 10⁷ to 1 x 10⁸ CFU per mouse.

  • Induction of Sepsis:

    • On Day 0, inject 0.2 mL of the bacterial inoculum intraperitoneally into each mouse.

  • Treatment Administration:

    • Initiate treatment 1-2 hours post-infection.

    • Administer this compound at various doses, vehicle, and positive control to respective groups.

    • The route of administration should be systemic (e.g., subcutaneous or intravenous).

    • A second dose may be administered at 12 hours post-infection depending on the compound's expected half-life.

  • Monitoring and Endpoint:

    • Monitor the mice for clinical signs of distress (e.g., lethargy, ruffled fur, hypothermia) and survival at regular intervals for a period of 3 to 7 days.

    • The primary endpoint is the percentage of surviving animals in each group at the end of the observation period.

    • Record the time to death for each animal to generate Kaplan-Meier survival curves.

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables for comparative analysis.

Table 1: Efficacy of this compound in Murine Neutropenic Thigh Infection Model

Treatment Group Dose (mg/kg) N Mean Bacterial Load (Log₁₀ CFU/thigh ± SD) at 24h Δ Log₁₀ CFU vs. 0h Control
0h Control - 5 6.15 ± 0.21 -
Vehicle - 10 8.55 ± 0.45 +2.40
Positive Control 20 10 4.10 ± 0.33 -2.05
This compound 10 10 7.23 ± 0.51 -1.32
This compound 30 10 5.89 ± 0.42 -2.66

| this compound | 100 | 10 | 4.05 ± 0.38 | -4.50 |

Table 2: Efficacy of this compound in Murine Sepsis Survival Model

Treatment Group Dose (mg/kg) N Survival at Day 7 (%) Median Survival Time (Days)
Vehicle - 10 10% 1.5
Positive Control 30 10 90% >7
This compound 10 10 30% 2.5
This compound 30 10 70% >7

| this compound | 100 | 10 | 90% | >7 |

Visualizations: Workflows and Pathways

Diagrams are critical for visualizing complex experimental processes and biological mechanisms.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis p1 Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg) p2 Day -1: Second Dose (Cyclophosphamide 100 mg/kg) p1->p2 inf Infect Thigh Muscle (0.1 mL of ~10^7 CFU/mL) p2->inf p3 Day 0: Prepare Bacterial Inoculum (Mid-log phase culture) treat 2h Post-Infection: Administer Treatment Groups (Vehicle, this compound, Control) inf->treat euth 24h Post-Infection: Euthanize Animals treat->euth dissect Dissect & Homogenize Thigh Muscle euth->dissect plate Serial Dilution & Plating of Homogenate dissect->plate analyze Incubate & Count Colonies (Calculate CFU/thigh) plate->analyze

Caption: Workflow for the Murine Neutropenic Thigh Infection Model.

G Conceptual Mechanism: Inhibition of Bacterial Protein Synthesis cluster_bacterium Bacterial Cell cluster_subunits Ribosomal Subunits ribosome 70S Ribosome protein Functional Protein ribosome->protein s50 50S ribosome->s50 s30 30S ribosome->s30 mrna mRNA mrna->ribosome translation s30->mrna binds inhibitor Potential Target for This compound inhibitor->s50 inhibits translocation (e.g., Macrolides) inhibitor->s30 blocks tRNA binding (e.g., Tetracyclines)

Caption: A potential mechanism of action for novel antibiotics.

References

Application Notes and Protocols: Synthesis of Megovalicin H Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Megovalicin H is a polyketide glycoside with potential therapeutic applications. The synthesis of its analogs is a key area of research for developing new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. These application notes provide an overview of potential synthetic and semi-synthetic strategies for generating this compound analogs. The protocols outlined below are based on established methods for the synthesis of similar natural products and can be adapted for the creation of a diverse library of this compound derivatives.

The core structure of this compound consists of a macrolactone aglycone and one or more deoxy sugar moieties. The synthetic strategies, therefore, focus on three main areas:

  • Modification of the Aglycone: Introducing functional group diversity to the macrolactone core.

  • Glycosylation with Novel Sugars: Attaching different sugar units to the aglycone.

  • Total Synthesis: Complete chemical synthesis of the entire molecule and its analogs.

I. Semi-Synthetic Approaches: Modification of the this compound Aglycone

This approach utilizes the naturally produced this compound as a starting material for chemical modifications.

Experimental Workflow for Aglycone Modification

cluster_0 Aglycone Modification Workflow Start This compound Deglycosylation Deglycosylation Start->Deglycosylation Acid Hydrolysis Aglycone This compound Aglycone Deglycosylation->Aglycone Functionalization Functional Group Interconversion Aglycone->Functionalization e.g., Oxidation, Reduction, Esterification Analog Modified Aglycone Functionalization->Analog Glycosylation Glycosylation with Novel Sugars Analog->Glycosylation Final_Analog This compound Analog Glycosylation->Final_Analog

Caption: Workflow for the semi-synthesis of this compound analogs via aglycone modification.

Protocol 1: Acid-Catalyzed Deglycosylation of this compound

This protocol describes the removal of sugar moieties from this compound to yield the aglycone.

Materials:

Procedure:

  • Dissolve this compound (100 mg) in methanol (10 mL).

  • Add 1 M HCl (2 mL) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with saturated NaHCO₃ solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the this compound aglycone.

Data Presentation:

CompoundStarting Material (mg)Product (mg)Yield (%)
This compound Aglycone1006585

II. Chemoenzymatic Synthesis: Glycosylation of the Aglycone

This method combines chemical synthesis of the aglycone with enzymatic glycosylation to introduce novel sugar moieties. This can be achieved using glycosyltransferases (GTs) or engineered microorganisms.

Logical Relationship for Chemoenzymatic Synthesis

cluster_1 Chemoenzymatic Synthesis Pathway Aglycone This compound Aglycone (Chemically Synthesized or Isolated) Enzyme Glycosyltransferase (GT) or Engineered Microorganism Aglycone->Enzyme Sugar_Donor Activated Sugar Donor (e.g., UDP-sugar) Sugar_Donor->Enzyme Analog Novel this compound Glycoside Analog Enzyme->Analog

Caption: Chemoenzymatic approach for the synthesis of this compound analogs.

Protocol 2: In Vitro Glycosylation using a Glycosyltransferase

This protocol outlines a typical in vitro glycosylation reaction.

Materials:

  • This compound aglycone

  • UDP-sugar donor (e.g., UDP-glucose, UDP-N-acetylglucosamine)

  • Glycosyltransferase (e.g., OleD, MacGT)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂, 10 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Methanol

  • C18 Solid Phase Extraction (SPE) cartridge

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.

  • Add the this compound aglycone (1 mg, dissolved in a minimal amount of DMSO).

  • Add the UDP-sugar donor to a final concentration of 2 mM.

  • Initiate the reaction by adding the glycosyltransferase (1-5 µM).

  • Incubate the reaction at 30°C for 12-24 hours with gentle shaking.

  • Quench the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to precipitate the enzyme.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove salts and unreacted UDP-sugar.

  • Elute the glycosylated product with methanol.

  • Analyze the product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Presentation:

AglyconeSugar DonorProductConversion (%)
This compound AglyconeUDP-glucoseThis compound-glucoside75
This compound AglyconeUDP-2-deoxyglucose2'-Deoxy-Megovalicin H60

III. Total Synthesis Approaches

Total synthesis offers the greatest flexibility for creating diverse analogs by building the molecule from simple starting materials. A convergent synthetic strategy is often employed for complex molecules like this compound.

Convergent Total Synthesis Strategy

cluster_2 Convergent Total Synthesis Fragment_A Fragment A Synthesis (e.g., Polyketide Chain) Coupling Fragment Coupling (e.g., Glycosylation) Fragment_A->Coupling Fragment_B Fragment B Synthesis (e.g., Glycosyl Donor) Fragment_B->Coupling Macrolactonization Macrolactonization Coupling->Macrolactonization Deprotection Final Deprotection Macrolactonization->Deprotection Analog This compound Analog Deprotection->Analog

Caption: A convergent strategy for the total synthesis of this compound analogs.

Protocol 3: Schmidt Glycosylation for Fragment Coupling

This protocol describes a key step in total synthesis: the coupling of the aglycone precursor with a glycosyl donor.

Materials:

  • Aglycone precursor (with a free hydroxyl group)

  • Glycosyl trichloroacetimidate (B1259523) donor

  • Dichloromethane (DCM), anhydrous

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), as a solution in DCM

  • Molecular sieves (4 Å)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aglycone precursor (1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) in anhydrous DCM at -20°C under an argon atmosphere, add activated 4 Å molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add TMSOTf (0.1 eq) dropwise.

  • Stir the reaction at -20°C and monitor by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through Celite and wash the filter cake with DCM.

  • Wash the combined filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation:

Aglycone PrecursorGlycosyl DonorProductYield (%)Diastereomeric Ratio (α:β)
Seco-acid of this compound2-deoxy-glucosyl trichloroacetimidateGlycosylated seco-acid8010:1

Conclusion

The synthesis of this compound analogs can be achieved through a variety of methods, each with its own advantages. Semi-synthesis allows for the rapid generation of analogs from the natural product. Chemoenzymatic methods offer high selectivity for glycosylation. Total synthesis provides the ultimate flexibility for creating novel structures with significant modifications. The choice of method will depend on the desired analog and the available resources. The protocols provided here serve as a starting point for the development of a robust synthetic platform for the exploration of the chemical space around this compound.

Application Notes and Protocols for the Genetic Manipulation of Myxococcus flavescens for Enhanced Megovalicin H Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of Myxococcus flavescens with the goal of increasing the production of Megovalicin H, a macrocyclic antibiotic with significant therapeutic potential. Due to the limited availability of specific genetic tools and pathway information for M. flavescens, this document leverages established methodologies from the closely related and well-studied model organism, Myxococcus xanthus. The provided protocols, therefore, serve as a strong starting point and may require further optimization.

Myxobacteria are recognized as a rich source of novel secondary metabolites with diverse biological activities. Their large genomes contain numerous biosynthetic gene clusters (BGCs) that are often silent or expressed at low levels under standard laboratory conditions, representing a vast untapped reservoir of chemical diversity.[1][2] this compound, produced by M. flavescens, is one such compound with potential for further development. Genetic engineering offers a powerful approach to unlock the full biosynthetic potential of this organism.

The strategies outlined below are divided into two main categories: non-targeted strain improvement, which can be implemented without detailed knowledge of the this compound biosynthetic pathway, and a conceptual framework for targeted genetic manipulation, which will become applicable upon the identification of the specific biosynthetic gene cluster.

Data Presentation

The baseline production levels of this compound and its congeners from wild-type Myxococcus flavescens are essential for evaluating the success of any strain improvement program. The following table summarizes the reported yields from a tank culture of a newly isolated M. flavescens strain.[3]

Table 1: Wild-Type Production of Megovalicins in Myxococcus flavescens

MegovalicinYield (µg/g wet cells)[3]
A4.8
B7.1
C20.0
D0.4
G3.75
H 15.0

Experimental Protocols

Protocol 1: General Culture of Myxococcus flavescens

This protocol describes the standard conditions for the growth and maintenance of M. flavescens.

Materials:

  • Myxococcus flavescens strain (e.g., ATCC 29498)

  • CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4)

  • Agar (B569324) (for solid medium)

  • Sterile culture flasks and petri dishes

  • Incubator shaker

Procedure:

  • Prepare CTT Medium: Dissolve 10 g Casitone, 1.21 g Tris base, 0.136 g KH2PO4, and 1.97 g MgSO4·7H2O in 1 liter of distilled water. Adjust pH to 7.6 with HCl. For solid medium, add 15 g of agar before autoclaving.

  • Inoculation: Inoculate 50 mL of liquid CTT medium in a 250 mL flask with a single colony or a glycerol (B35011) stock of M. flavescens.

  • Incubation: Incubate at 30°C with shaking at 200 rpm.

  • Growth Monitoring: Monitor growth by measuring the optical density at 600 nm (OD600).

  • Plating: For solid culture, spread 100 µL of a liquid culture onto a CTT agar plate and incubate at 30°C until colonies appear.

Protocol 2: Non-Targeted Strain Improvement via Ribosome Engineering (Adapted from M. xanthus)

This protocol induces mutations in ribosomal proteins or RNA polymerase, which can lead to global changes in gene expression and potentially enhance secondary metabolite production.

Materials:

Procedure:

  • Culture Preparation: Grow a 50 mL culture of M. flavescens to mid-log phase (OD600 ≈ 0.6-0.8).

  • Mutagenesis (Spontaneous):

    • Plate 100 µL of the undiluted culture onto CTT agar plates containing a selective concentration of an antibiotic (e.g., 50 µg/mL rifampicin or 10 µg/mL streptomycin).

    • Incubate the plates at 30°C for 7-10 days until resistant colonies appear.

  • Isolate Resistant Mutants: Pick individual resistant colonies and streak them onto fresh antibiotic-containing CTT agar plates to purify.

  • Screening for Improved Production:

    • Inoculate each purified mutant into liquid CTT medium for a small-scale culture.

    • After a suitable incubation period (e.g., 5-7 days), harvest the cells and extract the secondary metabolites.

    • Analyze the extracts by HPLC or LC-MS to quantify this compound production and compare it to the wild-type strain.

  • Confirmation: Re-test the most promising mutants to confirm their enhanced production phenotype.

Protocol 3: Targeted Genetic Manipulation Workflow (Hypothetical)

This protocol outlines the conceptual steps for targeted genetic manipulation of the this compound biosynthetic gene cluster (BGC) once it has been identified. The most common approaches in myxobacteria involve homologous recombination to introduce desired genetic modifications.[1]

Prerequisite: Identification and annotation of the this compound BGC from the M. flavescens genome.

Steps:

  • Construct a Suicide Vector:

    • Clone ~1 kb DNA fragments corresponding to the upstream and downstream flanking regions of the target gene (e.g., a regulatory gene or a promoter region within the BGC) into a suicide vector that cannot replicate in M. flavescens.

    • Between the two flanking regions, insert a cassette containing a selectable marker (e.g., kanamycin (B1662678) resistance) and, if desired, a new, strong constitutive promoter (e.g., the pilA promoter).

  • Introduce the Vector into M. flavescens:

    • Transform the constructed vector into M. flavescens using electroporation or conjugation. Electroporation is a common method for introducing DNA into myxobacteria.[1]

  • Select for Single-Crossover Integrants:

    • Plate the transformed cells on CTT agar containing the appropriate antibiotic. Colonies that grow have integrated the plasmid into their chromosome via a single homologous recombination event.

  • Screen for Double-Crossover Events (Gene Replacement):

    • (If a counter-selectable marker is included) Plate the single-crossover integrants on a medium that selects for the loss of the vector backbone.

    • Alternatively, screen a large number of single-crossover colonies by PCR to identify those where a second recombination event has occurred, leading to the replacement of the target gene with the engineered cassette.

  • Verify the Mutant Strain:

    • Confirm the correct gene replacement and the absence of the vector backbone using PCR and sequencing.

  • Analyze this compound Production:

    • Culture the verified mutant strain and the wild-type strain under identical conditions.

    • Extract and quantify this compound production using HPLC or LC-MS to determine the effect of the genetic modification.

Mandatory Visualizations

G cluster_0 Strain Improvement Strategies cluster_1 Analysis A Wild-Type M. flavescens B Non-Targeted Mutagenesis (e.g., Ribosome Engineering) A->B C Targeted Genetic Manipulation (Requires BGC Identification) A->C D Isolate and Purify Mutant Strains B->D C->D E Small-Scale Fermentation D->E F Metabolite Extraction E->F G HPLC / LC-MS Analysis (Quantify this compound) F->G H High-Producing Strain G->H

Caption: General workflow for genetic manipulation of M. flavescens.

G cluster_0 Hypothetical this compound Biosynthesis cluster_1 Potential Regulatory Inputs (Hypothetical) Precursors Primary Metabolites (e.g., Acyl-CoAs, Amino Acids) PKS_NRPS Megovalicin PKS/NRPS Megasynthase Precursors->PKS_NRPS Intermediate Polyketide Intermediate PKS_NRPS->Intermediate Modification Tailoring Enzymes (e.g., Cyclases, Oxidases) Intermediate->Modification MegH This compound Modification->MegH Regulator_Pos Positive Regulator (e.g., Activator) Regulator_Pos->PKS_NRPS + Regulator_Neg Negative Regulator (e.g., Repressor) Regulator_Neg->PKS_NRPS -

Caption: Hypothetical pathway for this compound biosynthesis and regulation.

References

Application Notes and Protocols for the Evaluation of Novel Antibiotics Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, detailed experimental data, specific signaling pathways, and established protocols for the novel antibiotic Megovalicin H are not extensively available in the public domain. The information presented herein provides a generalized framework for the evaluation of new antibiotic candidates, such as this compound, against Gram-negative bacterial infections, based on established antimicrobial susceptibility testing methodologies.

Introduction to Gram-Negative Bacterial Infections

Gram-negative bacteria represent a significant challenge to global health due to their unique cell wall structure, which includes an outer membrane that acts as a formidable barrier to many antibiotics.[1] This outer membrane, rich in lipopolysaccharides, prevents the entry of many antimicrobial agents, contributing to intrinsic resistance.[1] Furthermore, Gram-negative pathogens like Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae are adept at acquiring resistance mechanisms, leading to the emergence of multidrug-resistant (MDR) and pandrug-resistant strains.[2][3][4] Consequently, there is an urgent need for the discovery and development of new antibiotics with novel mechanisms of action effective against these challenging pathogens.

Megovalicins, a class of macrocyclic antibiotics discovered from the myxobacterium Myxococcus flavescens, represent a potential new avenue for antibacterial therapy.[5] This document outlines standardized protocols for the initial in vitro evaluation of a compound like this compound against clinically relevant Gram-negative bacteria.

Quantitative Data Summary: Evaluating Antimicrobial Activity

The initial assessment of a novel antibiotic involves determining its potency against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] The following table provides a template for summarizing such data.

Bacterial Strain Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL) Reference Agent(s)
E. coli ATCC 25922This compoundData not availableData not availableData not availableCiprofloxacin, Meropenem
P. aeruginosa ATCC 27853This compoundData not availableData not availableData not availableCiprofloxacin, Meropenem
A. baumannii (Clinical Isolate)This compoundData not availableData not availableData not availableCiprofloxacin, Meropenem
K. pneumoniae (MDR Isolate)This compoundData not availableData not availableData not availableCiprofloxacin, Meropenem

Table 1: Template for Summarizing Minimum Inhibitory Concentration (MIC) Data. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible evaluation of antimicrobial agents.[8] The following are methodologies for determining the in vitro efficacy of a novel antibiotic.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard technique for determining the MIC of an antimicrobial agent in a liquid medium.[6][7]

Materials:

  • Test compound (e.g., this compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control antibiotic.

  • Perform serial two-fold dilutions of the test compound and control antibiotic in CAMHB directly in the 96-well plates.

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the antimicrobial dilutions.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Protocol 2: Agar (B569324) Dilution for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is another reliable technique for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[6]

Materials:

  • Test compound (e.g., this compound)

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inocula standardized to 0.5 McFarland

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Prepare a series of MHA plates each containing a specific concentration of the test compound.

  • Standardize the bacterial cultures to a 0.5 McFarland turbidity.

  • Spot a standardized volume of each bacterial suspension onto the surface of the agar plates, including a control plate with no antibiotic.

  • Allow the inocula to dry completely before inverting the plates.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing complex biological processes and experimental procedures.

experimental_workflow cluster_screening Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_development Preclinical Development start Novel Compound (e.g., this compound) mic_determination MIC Determination (Broth/Agar Dilution) start->mic_determination Test against Gram-negative panel time_kill Time-Kill Kinetics mic_determination->time_kill resistance_freq Frequency of Resistance mic_determination->resistance_freq animal_model Animal Model of Infection (e.g., Murine Sepsis) time_kill->animal_model resistance_freq->animal_model pd_studies Pharmacodynamics animal_model->pd_studies tox_studies Toxicology Studies pd_studies->tox_studies

Figure 1: A generalized experimental workflow for the preclinical evaluation of a novel antibiotic against Gram-negative bacteria.

mechanism_of_action cluster_bacterium Gram-Negative Bacterium outer_membrane Outer Membrane periplasm Periplasm outer_membrane->periplasm inner_membrane Inner Membrane periplasm->inner_membrane cytoplasm Cytoplasm inner_membrane->cytoplasm target Lipid II Synthesis (Example Target) antibiotic This compound (Hypothetical) antibiotic->outer_membrane Penetration antibiotic->target Inhibition peptidoglycan Peptidoglycan Layer target->peptidoglycan Blocks precursor supply cell_lysis Cell Lysis peptidoglycan->cell_lysis Weakened cell wall leads to

Figure 2: A conceptual diagram illustrating a hypothetical mechanism of action for an antibiotic targeting cell wall synthesis in Gram-negative bacteria. This is a generalized representation and may not reflect the actual mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Megovalicin H Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Megovalicin H from Myxococcus flavescens fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation that may lead to suboptimal yields.

Q1: My Myxococcus flavescens culture shows good growth, but the this compound yield is low or absent. What are the likely causes and how can I address them?

A1: Low secondary metabolite production despite healthy biomass is a common challenge in fermentation. The primary factors to investigate are nutrient limitations and suboptimal culture conditions. Biosynthesis of secondary metabolites like this compound is often triggered by specific nutritional cues or stressors.

Possible Causes & Solutions:

  • Suboptimal Media Composition: The carbon-to-nitrogen (C:N) ratio is critical. An imbalance can favor vegetative growth over secondary metabolism.

    • Solution: Systematically optimize the media components. A good starting point is a standard myxobacterial medium like CTT or one containing Casitone. Experiment with different carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., yeast extract, peptone, casamino acids).[1][2]

  • Unfavorable pH: The optimal pH for Myxococcus flavescens growth (typically 7.0-7.5) may not be ideal for this compound production.[3]

    • Solution: Monitor and control the pH of the culture throughout the fermentation process. Conduct a pH profiling experiment to determine the optimal pH for production, which may shift during the fermentation cycle.

  • Inadequate Dissolved Oxygen (DO): Myxobacteria are strictly aerobic, and oxygen limitation can severely hamper the production of secondary metabolites.[3][4]

    • Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. Monitor DO in real-time if possible and adjust agitation and aeration rates accordingly. The influence of pO2 on secondary metabolite profiles in myxobacteria has been documented.[4]

  • Phosphate (B84403) Inhibition: High phosphate concentrations can sometimes suppress secondary metabolite production.

    • Solution: Evaluate the effect of different initial phosphate concentrations in your medium.

Q2: I'm observing inconsistent this compound yields between different fermentation batches. What could be the reason?

A2: Batch-to-batch variability often stems from inconsistencies in the inoculum preparation or fluctuations in fermentation parameters.

Possible Causes & Solutions:

  • Inoculum Variability: The age, density, and physiological state of the seed culture can significantly impact the production phase.

    • Solution: Standardize your inoculum preparation protocol. This includes using a consistent growth medium, incubation time, and ensuring a uniform cell density at the time of inoculation.

  • Inconsistent Fermentation Conditions: Minor variations in temperature, pH, or aeration can lead to different production outcomes.

    • Solution: Implement strict process control for all critical fermentation parameters. Calibrate probes and monitoring equipment regularly.

Q3: My fermentation is showing signs of contamination. What should I do?

A3: Contamination can outcompete your production strain for nutrients and may produce compounds that inhibit this compound synthesis or degrade the product.

Possible Causes & Solutions:

  • Inadequate Sterilization: Improper sterilization of the fermenter, media, or sampling ports.

    • Solution: Review and validate your sterilization procedures (autoclaving, filtration). Ensure aseptic techniques are strictly followed during inoculation and sampling.

  • Contaminated Seed Culture: The initial inoculum may be contaminated.

    • Solution: Always start from a pure, single colony of Myxococcus flavescens. Periodically check the purity of your working cell bank.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for a Myxococcus flavescens fermentation medium to produce this compound?

A4: While a specific medium for high-yield this compound production is not publicly available, you can start with a known medium for myxobacteria and optimize from there. A common medium is CTT medium.

Table 1: CTT Medium Composition

ComponentConcentration
Casitone10 g/L
Tris-HCl (pH 7.6)10 mM
MgSO₄8 mM
KH₂PO₄1 mM

Data sourced from related Myxococcus xanthus cultivation protocols.[1]

You can then use a Design of Experiments (DoE) approach to optimize the concentrations of these components and test additional supplements.[2]

Q5: What are the optimal physical parameters for Myxococcus flavescens fermentation?

A5: Based on general cultivation data for Myxococcus flavescens, the following parameters can be used as a starting point for optimization.

Table 2: Initial Fermentation Parameters for Myxococcus flavescens

ParameterRecommended RangeOptimal (General Growth)
Temperature18 - 37 °C25 - 30 °C
pH6.5 - 8.27.0 - 7.5
AerationVariableMaintain positive DO
AgitationVariableSufficient for mixing & O₂ transfer

Data compiled from general Myxococcus cultivation guidelines.[3] Note that the optimal conditions for this compound production may differ from those for optimal growth.

Q6: How can I quantify the amount of this compound in my fermentation broth?

A6: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying polyketides like this compound.[5][6]

General Quantification Workflow:

  • Sample Preparation:

    • Separate the biomass from the broth by centrifugation.

    • Extract this compound from both the supernatant and the cell pellet using a suitable organic solvent (e.g., ethyl acetate, methanol). Supercritical fluid extraction (SFE) can also be an effective method.[7]

    • Concentrate the extract.

    • Purify the extract using Solid Phase Extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Develop an analytical method using a suitable column (e.g., C18) and mobile phase gradient.

    • Optimize the mass spectrometer settings for the detection of this compound (requires a purified standard).

    • Create a standard curve with a known concentration of pure this compound to quantify the amount in your samples.[5]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

Objective: To identify the optimal concentration of a single media component for this compound production.

Methodology:

  • Prepare a basal fermentation medium (e.g., CTT broth).

  • Set up a series of flasks where the concentration of one component (e.g., Casitone) is varied while all other components are kept constant.

  • Inoculate all flasks with a standardized seed culture of Myxococcus flavescens.

  • Incubate the cultures under consistent conditions (temperature, agitation).

  • Harvest the cultures at a predetermined time point (e.g., after 4 days).

  • Extract and quantify the this compound yield from each flask.

  • Plot the yield against the concentration of the varied component to determine the optimum.

  • Repeat this process for other key media components (e.g., carbon source, phosphate).

Protocol 2: Inoculum Standardization

Objective: To prepare a consistent and viable seed culture for fermentation.

Methodology:

  • Streak a frozen stock of Myxococcus flavescens onto a suitable agar (B569324) medium (e.g., CTT agar) and incubate until colonies are well-formed.

  • Pick a single, isolated colony and inoculate it into a flask of seed culture medium (e.g., CTT broth).

  • Incubate the seed culture under defined conditions (e.g., 30°C, 200 rpm) for a specific duration to reach the late exponential growth phase.

  • Measure the optical density (OD) or cell count to ensure consistency.

  • Use a fixed volume or a volume corresponding to a specific cell density to inoculate the production fermenter.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield CheckGrowth Is Biomass Growth Normal? Start->CheckGrowth PoorGrowth Poor Biomass Growth CheckGrowth->PoorGrowth No GoodGrowth Good Biomass Growth CheckGrowth->GoodGrowth Yes OptimizePhysical Optimize Physical Parameters: - Temperature (25-30°C) - pH (7.0-7.5) - Aeration/Agitation PoorGrowth->OptimizePhysical CheckMedia Investigate Media Composition GoodGrowth->CheckMedia End Improved Yield OptimizePhysical->End OptimizeNutrients Optimize Nutrient Sources: - Carbon Source & C:N Ratio - Nitrogen Source - Phosphate Concentration CheckMedia->OptimizeNutrients Yes CheckCultureConditions Review Culture Conditions CheckMedia->CheckCultureConditions No OptimizeNutrients->End OptimizeInduction Optimize for Secondary Metabolism: - pH Profile - Dissolved Oxygen Profile - Fed-batch Strategy CheckCultureConditions->OptimizeInduction Yes OptimizeInduction->End

Caption: Troubleshooting workflow for low this compound yield.

PKS_Pathway AcetylCoA Acetyl-CoA PKS_Module KS AT KR DH ER ACP AcetylCoA->PKS_Module:f0 Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS_Module:f1 Extender Unit GrowingChain Growing Polyketide Chain PKS_Module->GrowingChain Elongation Cycle GrowingChain->PKS_Module Chain Transfer Thioesterase Thioesterase (TE) GrowingChain->Thioesterase Final Chain MegovalicinH This compound Precursor Thioesterase->MegovalicinH Release & Cyclization

Caption: Generalized biosynthetic pathway for a Type I polyketide like this compound.

Experimental_Workflow_Optimization Start Start: Baseline Fermentation Inoculum Standardize Inoculum Preparation Start->Inoculum OFAT One-Factor-at-a-Time (OFAT) Media Optimization Inoculum->OFAT DoE Design of Experiments (DoE) for Parameter Interaction OFAT->DoE ScaleUp Scale-up to Bioreactor with Process Control (pH, DO) DoE->ScaleUp Analysis Quantify Yield by LC-MS/MS ScaleUp->Analysis Analysis->OFAT Iterate End Optimized Process Analysis->End

Caption: Experimental workflow for optimizing this compound production.

References

Technical Support Center: Megovalicin H Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the stability and degradation of the specific compound "Megovalicin H" is not publicly available. The following technical support guide has been constructed based on established principles and common practices in pharmaceutical stability and forced degradation studies as outlined by regulatory bodies and scientific literature. The experimental details, data, and degradation pathways presented are hypothetical and intended to serve as a practical example for researchers.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance like this compound.[1][2] These studies involve subjecting the compound to harsh conditions—such as high temperature, humidity, strong acidic or basic environments, oxidation, and light—that are more severe than accelerated stability conditions.[2] The primary goals of these studies are to:

  • Identify potential degradation products that could form under various conditions.[1][2]

  • Elucidate the degradation pathways of the molecule.[1][2]

  • Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[3]

  • Inform the development of a stable formulation and determine appropriate storage conditions and packaging.[2]

Q2: What is a stability-indicating method and why is it important?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient, this compound, in the presence of its degradation products, impurities, and formulation excipients.[3] The development of a robust SIM, typically using techniques like High-Performance Liquid Chromatography (HPLC), is a critical outcome of forced degradation studies.[3] This method is crucial for routine stability testing to ensure the quality, efficacy, and safety of the drug product throughout its shelf life.[4]

Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

Based on general guidelines, the following conditions are typically employed:

  • Acid Hydrolysis: Refluxing the drug in 0.1 N HCl at 60°C. If no degradation is observed, a higher concentration of acid may be used.[3]

  • Alkaline Hydrolysis: Refluxing the drug in 0.1 N NaOH at 60°C. Similar to acid hydrolysis, stronger alkaline conditions can be applied if necessary.[3]

  • Oxidative Degradation: Exposing the drug to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 70°C) with and without humidity.[3]

  • Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[3]

The goal is to achieve a target degradation of 5-20%.[5] Over-stressing can lead to the formation of secondary degradants not relevant to formal stability studies, while under-stressing may not produce sufficient degradation products.[2][5]

Troubleshooting Guides

Problem 1: No degradation of this compound is observed under initial stress conditions.

  • Possible Cause: this compound may be highly stable under the initial stress conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH).

    • Increase Temperature: For thermal and hydrolytic studies, incrementally increase the temperature (e.g., from 60°C to 80°C). Be cautious not to exceed the melting point of the API if it's below 150°C.[3]

    • Extend Exposure Time: Prolong the duration of the stress test. However, for solution-state studies, it is generally recommended to limit the duration to a maximum of 14 days.[2]

    • Verify Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation products.

Problem 2: Mass balance in the HPLC analysis is significantly less than 95%.

  • Possible Cause:

    • Some degradation products may not have a chromophore and are therefore not detected by the UV detector.

    • Degradants may be volatile.

    • Precipitation of the drug or its degradants may have occurred during the experiment or sample preparation.

    • The response factor of the degradation products in the UV detector may be significantly different from that of the parent drug.

  • Troubleshooting Steps:

    • Use a Different Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric or volatile compounds.

    • Check for Precipitation: Visually inspect the stressed samples for any precipitates. If present, try to dissolve them in a suitable solvent and re-analyze.

    • Evaluate Peak Purity: Use a photodiode array (PDA) detector to check the purity of the parent drug peak and the degradant peaks.[6]

    • Calculate Relative Response Factors: If possible, isolate the major degradation products and determine their response factors relative to this compound to correct the mass balance calculation.

Problem 3: The degradation profile of the drug product differs significantly from the drug substance.

  • Possible Cause: Excipients in the formulation may be interacting with this compound, leading to different degradation pathways or rates.

  • Troubleshooting Steps:

    • Analyze Placebo: Stress the placebo (formulation without this compound) under the same conditions to identify any degradation products originating from the excipients.

    • Conduct Excipient Compatibility Studies: Perform studies where this compound is mixed with individual excipients to identify any specific interactions.

    • Reformulate: If a detrimental interaction is confirmed, consider replacing the problematic excipient with a more compatible alternative.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionReagent/ParameterDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradant (Retention Time)
Acid Hydrolysis0.1 N HCl8 hours60°C12.5%2DP1 (4.2 min)
Alkaline Hydrolysis0.1 N NaOH4 hours60°C18.2%3DP3 (5.8 min)
Oxidation3% H₂O₂24 hours25°C9.8%1DP4 (7.1 min)
Thermal (Dry Heat)Solid State48 hours70°C3.1%1DP5 (8.5 min)
PhotolyticSolid State7 days25°C6.5%2DP6 (9.3 min)

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Accurately weigh and dissolve this compound in 0.1 N hydrochloric acid to achieve a final concentration of 1 mg/mL.

  • Stress Condition: Reflux the solution at 60°C for 8 hours.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 6, and 8 hours).

  • Neutralization: Immediately cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 N sodium hydroxide.

  • Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing

  • Sample Preparation: Place a thin layer of solid this compound powder in a chemically inert and transparent container.

  • Control Sample: Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m².[3]

  • Analysis: After the exposure period, dissolve the samples in a suitable solvent and analyze them by HPLC. Compare the chromatograms of the exposed sample with the control sample to identify any photodegradation products.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Alkaline Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, 25°C) Oxidation->Analysis Thermal Thermal (70°C, Solid) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradants Elucidate Pathways Validate Method Analysis->Results

Caption: Workflow for a typical forced degradation study of a drug substance.

Degradation_Pathway MegovalicinH This compound DP1 DP1 (Hydrolysis Product) MegovalicinH->DP1 Acid (H⁺/H₂O) DP3 DP3 (Hydrolysis Product) MegovalicinH->DP3 Base (OH⁻/H₂O) DP4 DP4 (Oxidation Product) MegovalicinH->DP4 Oxidation ([O])

References

Technical Support Center: Optimizing Novel Antibiotic Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of novel antibiotic compounds, such as Megovalicin H, for preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

QuestionAnswer
General
What are the first steps in determining the dosage of a novel antibiotic for animal studies?The initial steps involve in vitro characterization of the antibiotic's activity (e.g., Minimum Inhibitory Concentration - MIC) against relevant pathogens. This is followed by preliminary in vivo toxicity studies in a small number of animals to determine the maximum tolerated dose (MTD).
How do I select the appropriate animal model for my study?The choice of animal model is crucial and should mimic the human infection as closely as possible.[1][2] Considerations include the pathogen's virulence in the model, the anatomical site of infection, and the pharmacokinetic and pharmacodynamic profile of the antibiotic in the chosen species.[1] Commonly used models include murine sepsis, thigh infection, and lung infection models.[2][3]
Pharmacokinetics & Pharmacodynamics (PK/PD)
What are the key PK/PD parameters to consider for antibiotic dosage optimization?Essential PK/PD parameters include the area under the concentration-time curve (AUC), maximum concentration (Cmax), and the time that the drug concentration remains above the MIC (T>MIC).[4] The relationship between these parameters and the antibiotic's efficacy helps in designing optimal dosing schedules.
How can I determine the pharmacokinetic profile of my compound?Pharmacokinetic studies involve administering the antibiotic to a cohort of animals and collecting blood or tissue samples at various time points to measure drug concentrations.[4] This data is then used to model the drug's absorption, distribution, metabolism, and excretion (ADME).[4]
Efficacy & Toxicity
How do I design an efficacy study to determine the optimal dose?Efficacy studies typically involve infecting animals with a specific pathogen and then treating them with a range of antibiotic doses. The primary endpoint is often a reduction in bacterial burden at the site of infection or improved survival. It is important to include a control group that receives a placebo.
What are the signs of toxicity I should monitor for in my animal studies?Signs of toxicity can include weight loss, changes in behavior (e.g., lethargy, ruffled fur), organ damage (indicated by blood chemistry), and mortality.[1] Gross and histopathological examination of tissues should be performed at the end of the study.
How do I establish a therapeutic window for my novel antibiotic?The therapeutic window is the range of doses that is effective without causing unacceptable toxicity. It is determined by integrating the data from both efficacy and toxicity studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in animal responses to the antibiotic. - Inconsistent drug administration. - Genetic variability within the animal strain. - Differences in the initial bacterial inoculum.- Ensure accurate and consistent dosing techniques. - Use a well-characterized and genetically homogenous animal strain. - Standardize the preparation and administration of the bacterial challenge.
Lack of correlation between in vitro MIC and in vivo efficacy. - Poor bioavailability of the antibiotic. - Rapid metabolism or clearance of the drug in vivo. - The in vitro testing conditions do not reflect the in vivo environment.- Conduct pharmacokinetic studies to assess bioavailability. - Consider alternative routes of administration or formulation strategies. - Evaluate the effect of host factors (e.g., protein binding) on antibiotic activity.
Unexpected toxicity at doses predicted to be safe. - Species-specific differences in drug metabolism. - Accumulation of the drug or its metabolites in certain tissues.- Perform comparative metabolism studies in different species. - Conduct tissue distribution studies to identify potential sites of accumulation.
Emergence of antibiotic resistance during the study. - Sub-optimal dosing leading to incomplete bacterial eradication.- Optimize the dosing regimen based on PK/PD principles to ensure sustained exposure above the MIC.[1] - Consider combination therapy with another antibiotic.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Select a relevant rodent model (e.g., BALB/c mice).

  • Groups: Establish multiple dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group, with a small number of animals per group (n=3-5).

  • Administration: Administer the novel antibiotic via the intended clinical route (e.g., intravenous, oral).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance, for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Protocol 2: Murine Thigh Infection Model for Efficacy Testing
  • Animal Model: Use neutropenic mice to reduce the influence of the host immune system.

  • Infection: Inject a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) into the thigh muscle.

  • Treatment: Initiate antibiotic treatment at a specified time post-infection (e.g., 2 hours). Administer a range of doses based on the MTD and in vitro MIC values.

  • Bacterial Load Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the animals, homogenize the thigh tissue, and perform quantitative bacterial culture to determine the number of colony-forming units (CFU) per gram of tissue.

  • Analysis: Compare the bacterial loads between the treated and control groups to determine the dose-response relationship.

Data Presentation

Table 1: In Vitro Activity of this compound
Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MRSA)0.51
Streptococcus pneumoniae0.250.5
Escherichia coli28
Pseudomonas aeruginosa832
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IV)
ParameterValue
Cmax (µg/mL)25.3
AUC (0-inf) (µg*h/mL)45.7
Half-life (t1/2) (h)2.1
Volume of Distribution (Vd) (L/kg)0.8
Clearance (CL) (L/h/kg)0.22
Table 3: Efficacy of this compound in Murine Thigh Infection Model (log10 CFU/g reduction vs. control)
Dose (mg/kg)Mean Reduction (log10 CFU/g) ± SD
51.5 ± 0.4
102.8 ± 0.6
254.1 ± 0.5
504.3 ± 0.3

Visualizations

Experimental_Workflow cluster_0 Phase 1: In Vitro & In Vivo Toxicity cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Studies A In Vitro MIC Testing B Maximum Tolerated Dose (MTD) Study A->B C Single Dose PK Study in Mice B->C Inform Dose Selection D Determine PK/PD Parameters (AUC, Cmax, t1/2) C->D F Dose-Ranging Efficacy Study D->F Guide Dosing Regimen E Murine Infection Model (e.g., Thigh, Sepsis) E->F G Determine Optimal Dose F->G H Advanced Preclinical Development G->H Proceed to Advanced Studies

Caption: Workflow for optimizing antibiotic dosage in animal studies.

Signaling_Pathway_Modulation cluster_pathway Hypothetical Bacterial Signaling Pathway cluster_drug Drug Intervention A External Signal (e.g., Host Factor) B Membrane Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Virulence Gene Expression D->E Drug This compound Drug->C Inhibits

Caption: Hypothetical mechanism of this compound action.

References

Technical Support Center: Mitigating the Cytotoxicity of Megovalicin H

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific cytotoxicity of Megovalicin H in eukaryotic cells is limited. This technical support center provides guidance based on general principles of cytotoxicity reduction for potent macrocyclic antibiotics and should be adapted based on experimental observations.

This guide is intended for researchers, scientists, and drug development professionals who are encountering or wish to proactively address the potential cytotoxicity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens. It is part of a group of related compounds known as megovalicins.[1] Research has indicated that this compound possesses the most potent antibacterial activity among the megovalicins, showing efficacy against bacteria such as Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[]

Q2: Why might a potent antibiotic like this compound exhibit cytotoxicity in eukaryotic cells?

While designed to target bacterial cells, the mechanisms of action for many potent antibiotics can sometimes affect eukaryotic cells, leading to cytotoxicity. This can occur through various off-target effects, including:

  • Mitochondrial Dysfunction: Mitochondria share similarities with bacteria, and compounds that disrupt bacterial energy production might also impair mitochondrial function in eukaryotic cells.

  • Induction of Oxidative Stress: The compound might lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components.

  • Apoptosis Induction: Cytotoxic compounds can trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways.[3][4]

  • Membrane Disruption: High concentrations of a compound can sometimes lead to the disruption of cell membranes.

Q3: What are the initial steps to take if I observe cytotoxicity with this compound?

If you observe significant cytotoxicity, it is crucial to:

  • Confirm the Observation: Repeat the experiment to ensure the effect is reproducible.

  • Perform a Dose-Response Analysis: Determine the concentration at which cytotoxicity is observed (IC50 value).

  • Assess Cell Morphology: Use microscopy to observe any changes in cell shape, detachment, or signs of stress.

  • Review Experimental Parameters: Ensure the correct concentration of this compound was used and that other experimental conditions were optimal.

Q4: What are some general strategies to reduce the cytotoxicity of an experimental compound?

Several strategies can be employed to mitigate drug-induced cytotoxicity in an experimental setting:

  • Optimize Compound Concentration: Use the lowest effective concentration of this compound that achieves the desired antibacterial effect while minimizing eukaryotic cell damage.

  • Modify Treatment Duration: Reducing the exposure time of the cells to the compound may decrease cytotoxicity.

  • Co-treatment with Protective Agents: In cases of oxidative stress-induced cytotoxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E might offer protection.[1]

  • Structural Modification of the Compound: If resources permit, synthesizing and testing analogs of this compound could lead to the discovery of a variant with a better therapeutic index (high efficacy, low toxicity). Modifications that alter lipophilicity or specific functional groups can sometimes reduce off-target effects.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death even at low concentrations of this compound The compound is highly potent and cytotoxic to the specific cell line being used.Perform a more granular dose-response curve to pinpoint a narrower effective concentration range. Consider using a less sensitive cell line if appropriate for the experimental goals.
Inconsistent cytotoxicity results between experiments Variability in cell seeding density, passage number, or compound preparation.Standardize cell culture and experimental protocols. Ensure cells are in the logarithmic growth phase and use a consistent passage number. Prepare fresh dilutions of this compound for each experiment.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) The assays measure different aspects of cell health. MTT assays measure metabolic activity, which can be affected without immediate cell death, while LDH assays measure membrane integrity.Use a multi-assay approach to get a comprehensive picture of cytotoxicity. For example, combine a metabolic assay (MTT, XTT) with a membrane integrity assay (LDH, Trypan Blue) and an apoptosis assay (Caspase-3/7 activity).
Phenol (B47542) red in the culture medium is interfering with colorimetric assays. Phenol red has its own absorbance spectrum that can overlap with the assay's readout.Use a phenol red-free medium during the assay incubation period to avoid interference.[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a framework for determining the concentration-dependent cytotoxicity of this compound.

Materials:

  • Target eukaryotic cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Presentation:

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
11.1894.4%
50.9576.0%
100.6350.4%
250.3124.8%
500.1512.0%
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress-Induced Cytotoxicity

This protocol outlines a method to assess whether the cytotoxicity of this compound is mediated by oxidative stress.

Materials:

  • Same as Protocol 1

  • N-acetylcysteine (NAC) stock solution

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare solutions of this compound at various concentrations, both with and without a fixed, non-toxic concentration of NAC (e.g., 1 mM).

  • Incubation and Analysis: Follow steps 3-8 from Protocol 1.

  • Data Comparison: Compare the cell viability curves of cells treated with this compound alone to those co-treated with NAC.

Data Presentation:

This compound Concentration (µM)% Cell Viability (this compound alone)% Cell Viability (this compound + 1 mM NAC)
0 (Control)100%100%
194.4%98.2%
576.0%89.5%
1050.4%75.1%
2524.8%55.3%
5012.0%30.7%

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of this compound add_compounds Add Compound Dilutions to Cells prepare_compounds->add_compounds incubate Incubate for 24/48/72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability

Caption: Workflow for a standard MTT cytotoxicity assay.

G megovalicin_h This compound cell_membrane Cell Membrane megovalicin_h->cell_membrane Enters Cell mitochondrion Mitochondrion cell_membrane->mitochondrion ros Increased ROS mitochondrion->ros caspase9 Caspase-9 Activation mitochondrion->caspase9 ros->mitochondrion Mitochondrial Damage caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G start High Cytotoxicity Observed q1 Is the concentration optimized? start->q1 a1_yes Perform Dose-Response q1->a1_yes No q2 Is cytotoxicity mechanism known? q1->q2 Yes a1_yes->q2 a1_no Use Lowest Effective Dose a1_no->q2 a2_yes Targeted Mitigation (e.g., NAC for ROS) q2->a2_yes Yes a2_no Perform Mechanism of Action Studies (e.g., Caspase, ROS assays) q2->a2_no No q3 Are analogs available? a2_yes->q3 a2_no->q3 a3_yes Screen Analogs for Improved Therapeutic Index q3->a3_yes Yes a3_no Consider Modifying Treatment Duration q3->a3_no No end Optimized Experimental Conditions a3_yes->end a3_no->end

References

Technical Support Center: Megovalicin H Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Megovalicin H bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel microbial secondary metabolite.[1][2][3] Current research suggests that it modulates cellular signaling pathways, with a primary inhibitory effect on the Hedgehog signaling pathway.[4][5] Its activity is typically assessed using cell-based reporter assays that measure the transcriptional activity of downstream targets of the Hedgehog pathway, such as Gli1.

Q2: I am observing high background in my luminescence-based bioassay. What are the common causes and how can I reduce it?

A2: High background in luminescence assays can obscure your results by reducing the signal-to-noise ratio.[6][7] Common causes include reagent contamination, choice of microplate, and issues with cell health or density. To troubleshoot this, consider the following:

  • Reagent Quality: Prepare fresh reagents and use high-purity water and buffers.[7]

  • Microplate Selection: Use opaque, white-walled plates to maximize the luminescent signal and reduce crosstalk between wells.[7][8][9][10]

  • Plate Adaptation: "Dark adapt" your plate by incubating it in the dark for 10-15 minutes before reading to minimize plate-induced phosphorescence.[7][9]

  • Cell Seeding Density: Optimize cell density through titration, as overly confluent cells can increase background signal.[7]

Q3: My results show high variability between replicate wells. What could be the cause?

A3: High variability can stem from several factors, including pipetting errors, inconsistent cell seeding, or the "edge effect" in microplates.[6][11]

  • Pipetting Technique: Ensure your pipettes are calibrated and use a master mix for your reagents to minimize variations in dispensing.[6]

  • Cell Seeding: Ensure a homogenous cell suspension before and during plating.

  • Edge Effect: The outer wells of a microplate are more prone to evaporation, leading to altered cell growth and compound concentrations. To mitigate this, avoid using the outer rows and columns for experimental samples and instead fill them with sterile water or PBS to create a humidity barrier.[7]

Q4: Could this compound itself be interfering with the assay readout?

A4: Yes, the physicochemical properties of this compound could potentially interfere with the assay.

  • Autofluorescence: If you are using a fluorescence-based assay, this compound might possess intrinsic fluorescence. Run a control with the compound in cell-free media to check for autofluorescence.

  • Solubility and Stability: Poor solubility of this compound in your assay medium can lead to precipitation, which can scatter light and affect readings.[12][13] Ensure the compound is fully dissolved and stable under your experimental conditions.

Q5: What is the optimal cell passage number to use for my this compound bioassays?

A5: The passage number of your cells can influence experimental outcomes.[11] It is recommended to use cells within a consistent and relatively low passage number range to ensure reproducibility. High passage numbers can lead to phenotypic and genotypic drift, altering their response to this compound.

Troubleshooting Guides

Guide 1: High Background in Luminescence-Based Assays

This guide provides a systematic approach to troubleshooting high background signals in luminescence-based bioassays with this compound.

Symptom: High relative light unit (RLU) readings in negative control wells, reducing the dynamic range of the assay.

Possible Cause Recommended Solution Experimental Verification
Reagent Contamination Prepare fresh reagents. Use sterile, high-purity water and buffers.[7]Test for background luminescence in wells containing only assay reagents (no cells).
Microplate Phosphorescence Use opaque, white-walled plates to maximize the luminescent signal.[7][9] "Dark adapt" the plate by incubating it in the dark for 10-15 minutes before reading.[7][9]Measure the background of an empty white plate that has been exposed to light versus one that has been dark-adapted.
Suboptimal Reagent Equilibration Ensure that frozen luminescent reagents are completely thawed and equilibrated to room temperature before use.Monitor the signal over time after reagent addition; a drifting signal may indicate a temperature equilibration issue.
High Cell Seeding Density Optimize cell density through titration.[7]Compare the background signal across a range of cell densities.
Extended Read Times If the luminescent signal is very strong, it can create "ghost" signals in subsequent wells. Optimize the read time and delay between wells.Check the manufacturer's recommendations for your specific luciferase substrate and plate reader.
Guide 2: High Variability Between Replicates

Symptom: Inconsistent readings across replicate wells treated with the same concentration of this compound.

Possible Cause Recommended Solution Experimental Verification
Inaccurate Pipetting Calibrate pipettes regularly. Use a multichannel pipette for dispensing common reagents. Prepare a master mix for working solutions.[6]Perform a simple pipetting test with a colored dye to visually assess accuracy and precision.
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Gently swirl the cell suspension between plating wells to maintain homogeneity.After cell attachment, visually inspect the plate under a microscope to confirm even cell distribution.
Edge Effect Avoid using the outer 36 wells of a 96-well plate for experimental samples. Fill perimeter wells with sterile water or PBS.[7]Compare the results from inner and outer wells to determine if an edge effect is present.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents and reading. Ensure the plate reader has uniform temperature control.Use a plate with a temperature-sensitive indicator to check for gradients across the plate.

Experimental Protocols

Protocol 1: this compound Activity using a Gli-Luciferase Reporter Assay

This protocol details a method for quantifying the inhibitory activity of this compound on the Hedgehog signaling pathway using a Gli-responsive luciferase reporter cell line.

1. Cell Seeding: a. Culture a stable cell line containing a Gli-responsive firefly luciferase reporter construct in your preferred growth medium. b. Trypsinize and resuspend the cells to a concentration of 2 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate. d. Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known Hedgehog pathway agonist like SAG). c. Remove the growth medium from the cells and add 100 µL of the compound dilutions. d. Incubate for another 24-48 hours.

3. Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase substrate according to the manufacturer's instructions (e.g., 100 µL per well). c. Incubate for 10 minutes at room temperature, protected from light. d. Measure the luminescence using a plate reader.

4. Data Analysis: a. Subtract the average background luminescence from all readings. b. Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. c. Plot the normalized luminescence values against the log of the this compound concentration to determine the IC50 value.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Hedgehog Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibition Gli Complex (Inactive) Gli Complex (Inactive) SMO->Gli Complex (Inactive) releases SUFU SUFU SUFU->Gli Complex (Inactive) sequesters Gli (Active) Gli (Active) Gli Complex (Inactive)->Gli (Active) Target Gene Transcription Target Gene Transcription Gli (Active)->Target Gene Transcription This compound This compound This compound->SMO inhibition

Caption: Hypothetical mechanism of this compound on the Hedgehog signaling pathway.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with this compound incubation1->compound_treatment incubation2 Incubate 24-48h compound_treatment->incubation2 luciferase_assay Add Luciferase Reagent incubation2->luciferase_assay read_plate Measure Luminescence luciferase_assay->read_plate data_analysis Analyze Data (IC50) read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound Gli-Luciferase reporter assay.

Troubleshooting_High_Background start High Background Signal Detected check_reagents Are reagents fresh and uncontaminated? start->check_reagents prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No check_plate Are you using an opaque white plate? check_reagents->check_plate Yes prepare_fresh->check_plate switch_plate Switch to recommended plate type check_plate->switch_plate No dark_adapt Did you dark-adapt the plate? check_plate->dark_adapt Yes switch_plate->dark_adapt perform_dark_adapt Incubate plate in dark for 15 min dark_adapt->perform_dark_adapt No check_cells Is cell density optimized? dark_adapt->check_cells Yes perform_dark_adapt->check_cells optimize_density Perform cell titration experiment check_cells->optimize_density No issue_resolved Issue Resolved check_cells->issue_resolved Yes optimize_density->issue_resolved

Caption: Troubleshooting workflow for high background in luminescence assays.

References

Technical Support Center: Megovalicin H Resistance Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on a hypothetical scenario for the antibiotic Megovalicin H and is intended for illustrative purposes, as there is limited publicly available data on its specific resistance mechanisms. The experimental protocols and data are templates and should be adapted to specific laboratory conditions and bacterial species.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating resistance mechanisms to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens.[1][2] While its precise molecular target is an active area of research, current hypotheses suggest it functions by inhibiting a critical bacterial enzyme. For the purpose of this guide, we will refer to this hypothetical target as "GlycoSynthase" (glyS gene product), an enzyme essential for the bacterial cell wall synthesis pathway. Inhibition of GlycoSynthase is believed to disrupt peptidoglycan integrity, leading to cell lysis.

Q2: We are observing a significant and reproducible increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial strain. What are the likely causes?

A2: A stable increase in the MIC value is a clear indicator of acquired antibiotic resistance. Based on common bacterial resistance strategies, the primary mechanisms to consider are:

  • Target Site Modification: Spontaneous mutations in the drug's target can alter its structure, reducing the binding affinity of the antibiotic.[3][4] For this compound, this would likely involve mutations within the glyS gene.

  • Reduced Intracellular Drug Accumulation: This can occur via two main routes: decreased drug entry into the cell (reduced permeability), often due to changes in membrane porins, or active removal of the drug from the cell by efflux pumps.[5][6]

  • Enzymatic Inactivation: The bacterium may acquire genes that code for enzymes capable of chemically modifying or degrading this compound, rendering it inactive.[4]

A systematic investigation is required to differentiate between these possibilities.

Troubleshooting Guide: Step-by-Step Investigation of this compound Resistance

Problem: A previously sensitive bacterial strain (e.g., MIC = 2 µg/mL) now exhibits high-level resistance to this compound (e.g., MIC ≥ 128 µg/mL). How can the underlying mechanism be identified?

Step 1: Confirmation and Verification of the Resistant Phenotype

Q: How can I confirm that the observed resistance is genuine and not an artifact of the experiment?

A: It is crucial to first rule out experimental error before proceeding with mechanistic studies.

  • Confirm MIC Value: Repeat the MIC determination (e.g., using broth microdilution as per CLSI guidelines) a minimum of three times to ensure the result is reproducible. Always include the parental sensitive strain as a control.

  • Verify Drug Integrity: this compound solutions may degrade over time. Prepare a fresh stock from a reliable source and repeat the MIC assay.

  • Ensure Culture Purity: Streak the resistant culture onto a non-selective agar (B569324) plate to isolate single colonies and verify the absence of contamination. Perform a Gram stain and check colony morphology.

Step 2: Investigation of Target Site Modification

Q: How do I determine if mutations in the hypothetical GlycoSynthase (glyS) gene are responsible for resistance?

A: The most definitive method is to amplify and sequence the glyS gene from both the resistant isolate and its susceptible parent strain to identify any nucleotide differences.

Experimental Protocol: Amplification and Sequencing of the glyS Gene

  • Genomic DNA (gDNA) Extraction:

    • Grow overnight liquid cultures (e.g., in Mueller-Hinton broth) of the resistant and parental strains.

    • Extract high-quality gDNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's protocol for Gram-positive or Gram-negative bacteria.

    • Assess the concentration and purity of the extracted gDNA using UV spectrophotometry.

  • PCR Amplification:

    • Design primers that flank the entire coding region of the glyS gene.

    • Assemble a standard 50 µL PCR reaction containing approximately 100 ng of gDNA, 10 pmol of each primer, dNTPs, and a high-fidelity DNA polymerase.

    • Perform thermocycling with an annealing temperature optimized for your primers.

  • Purification and Sequencing:

    • Confirm the size of the PCR product via agarose (B213101) gel electrophoresis.

    • Purify the amplicon from the gel or directly from the PCR reaction using a suitable kit (e.g., QIAquick PCR Purification Kit, Qiagen).

    • Send the purified product and the corresponding primers for bidirectional Sanger sequencing.

  • Sequence Analysis:

    • Align the resulting DNA sequences from the resistant and parental strains using bioinformatics software (e.g., Clustal Omega, Geneious).

    • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions. Translate the nucleotide sequence to determine if these changes result in amino acid substitutions in the GlycoSynthase protein.

Data Presentation: Example of glyS Sequencing Results

Strain IDGenotype (glyS)Amino Acid SubstitutionThis compound MIC (µg/mL)
WT_ParentalWild-TypeNone2
RES_Isolate_Ac.452G>AGly151Asp128
RES_Isolate_Bc.890T>CLeu297Pro>256

Workflow Diagram: Identifying Target Gene Mutations

G cluster_prep Sample Preparation cluster_analysis Molecular Analysis cluster_result Outcome Cultures Grow Resistant & Parental Strains gDNA_Extract Genomic DNA Extraction Cultures->gDNA_Extract PCR_Amplify PCR Amplification of glyS gDNA_Extract->PCR_Amplify Sequencing Sanger Sequencing PCR_Amplify->Sequencing Align Sequence Alignment & Comparison Sequencing->Align Mutation_ID Identify Amino Acid Substitution Align->Mutation_ID

Caption: Experimental workflow for identifying target gene mutations.

Step 3: Investigation of Reduced Drug Accumulation

Q: The sequence of the glyS gene in my resistant isolate is identical to the wild-type. Could resistance be due to an efflux pump?

A: Yes. If the target is unchanged, the next most likely mechanism is the active efflux of this compound. This can be tested by assessing the MIC in the presence of an efflux pump inhibitor (EPI), a compound that blocks the activity of these pumps.

Experimental Protocol: MIC Determination with an Efflux Pump Inhibitor

  • Select an EPI: Choose a broad-spectrum EPI such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Verapamil. Note: These can be toxic to bacteria, so a sub-inhibitory concentration must be determined first.

  • Prepare Microtiter Plates:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in broth.

    • In a second 96-well plate, prepare an identical serial dilution of this compound, but ensure that each well also contains the predetermined sub-inhibitory concentration of the EPI.

  • Inoculation and Incubation:

    • Inoculate both plates with the resistant bacterial strain at a standardized density (e.g., 5 x 10^5 CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of this compound in the absence and presence of the EPI. A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI strongly suggests that an efflux pump is contributing to the resistance.

Data Presentation: Example of Efflux Pump Inhibition Assay Data

Strain IDThis compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold Reduction in MICInterpretation
WT_Parental221No significant efflux activity
RES_Isolate_C128816Efflux is a primary mechanism
RES_Isolate_A (glyS mutant)1281281Efflux is not the mechanism

Logical Diagram: Troubleshooting Resistance Mechanisms

G Start High MIC Confirmed Seq_Target Sequence glyS Gene Start->Seq_Target Check_Mutation Mutation Found? Seq_Target->Check_Mutation EPI_Assay Perform MIC Assay with EPI Check_Mutation->EPI_Assay No Conclusion_Target Mechanism: Target Site Modification Check_Mutation->Conclusion_Target Yes Check_MIC_Drop ≥4-Fold MIC Reduction? EPI_Assay->Check_MIC_Drop Conclusion_Efflux Mechanism: Active Efflux Check_MIC_Drop->Conclusion_Efflux Yes Conclusion_Other Mechanism: Consider Drug Inactivation or Permeability Changes Check_MIC_Drop->Conclusion_Other No

Caption: Decision-making flowchart for investigating resistance.

Step 4: Investigation of Enzymatic Drug Inactivation

Q: My experiments for target modification and efflux were both negative. How can I determine if the resistant strain is inactivating this compound?

A: A drug inactivation bioassay can be performed. This test determines if the resistant bacteria can eliminate the antimicrobial activity of this compound from a liquid medium.

Experimental Protocol: Drug Inactivation Bioassay

  • Prepare Conditioned Medium:

    • Inoculate the resistant strain into a broth containing a known, inhibitory concentration of this compound (e.g., 16 µg/mL).

    • As a control, prepare an identical flask of drug-containing broth with no bacteria.

    • Incubate both flasks overnight with shaking.

  • Harvest Supernatant:

    • Pellet the bacterial cells from the inoculated culture by centrifugation.

    • Carefully collect the supernatant from both the "conditioned" and control flasks.

    • Sterilize both supernatants by passing them through a 0.22 µm syringe filter.

  • Bioassay:

    • Use the sterilized supernatants as the "medium" to test the susceptibility of the parental, sensitive strain. This can be done by performing a broth microdilution or a disk diffusion assay.

  • Interpretation:

    • If the sensitive parental strain grows in the conditioned supernatant but not in the control supernatant, it indicates that the resistant bacteria successfully inactivated the this compound in the medium.

Data Presentation: Example of Inactivation Bioassay Results

Supernatant SourceBioassay Result on Parental StrainConclusion
Control Broth + this compoundNo GrowthDrug remains active
Resistant Culture Broth + this compoundGrowthDrug was inactivated by the resistant strain

Signaling Pathway Diagram: Overview of Hypothetical Resistance Pathways

G cluster_cell Bacterial Cell Meg_in This compound (intracellular) GlyS GlycoSynthase (Target) Meg_in->GlyS Inhibits Efflux_Pump Efflux Pump Meg_in->Efflux_Pump Inactivating_Enzyme Drug-Modifying Enzyme Meg_in->Inactivating_Enzyme Substrate CW_Synth Cell Wall Synthesis GlyS->CW_Synth Enables GlyS_mutant Mutated Target (Reduced Binding) Meg_out This compound (extracellular) Efflux_Pump->Meg_out Expels Inactive_Drug Inactive this compound Inactivating_Enzyme->Inactive_Drug Produces Meg_out->Meg_in Uptake

Caption: Potential mechanisms of bacterial resistance to this compound.

References

Technical Support Center: Enhancing the Bioavailability of Megovalicin H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Megovalicin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the bioavailability of this novel polyketide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is an investigational polyketide antibiotic with potent activity against a range of multi-drug resistant bacteria. Its complex molecular structure, while key to its efficacy, can present challenges in achieving optimal oral bioavailability. Research is currently focused on its potential use in treating severe bacterial infections.

Q2: What are the primary reasons for the typically low oral bioavailability of this compound?

A2: The low oral bioavailability of this compound is likely attributable to several factors common to large, complex molecules:

  • Poor Aqueous Solubility: this compound has limited solubility in gastrointestinal fluids, which is a critical first step for absorption.[1][2][3]

  • Low Permeability: Its molecular size and structure may hinder its ability to pass through the intestinal epithelium.[3][4]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[5]

Q3: What are the most promising general strategies to enhance the bioavailability of this compound?

A3: Several formulation and medicinal chemistry strategies can be employed.[6] These include:

  • Formulation Approaches:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7][8]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10]

    • Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.[1][11][12]

    • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.[1][12]

  • Medicinal Chemistry Approaches:

    • Prodrugs: Modifying the structure to create a more soluble or permeable prodrug that converts to the active form in the body.[2][13]

    • Salt Formation: For molecules with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[10][13]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Potential Cause Troubleshooting Steps Experimental Protocol
Poor aqueous solubility 1. Solubility Assessment: Determine the solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids). 2. Formulation Optimization: - Micronize or nanosize the drug powder. - Create a solid dispersion with a hydrophilic polymer. - Investigate cyclodextrin complexation to enhance solubility.See Experimental Protocol 1 & 2
Low dissolution rate in gastrointestinal fluids 1. In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids. 2. Enhance Dissolution: - Reduce particle size (micronization or nanosizing). - Utilize amorphous solid dispersions. - Employ solubility-enhancing excipients.See Experimental Protocol 2
High first-pass metabolism 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes. 2. Prodrug Approach: Design a prodrug that masks the metabolic site. 3. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the metabolizing enzyme to confirm the extent of first-pass metabolism.See Experimental Protocol 3
Efflux by intestinal transporters (e.g., P-glycoprotein) 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if this compound is a substrate for efflux transporters. 2. Co-administration with Inhibitors: In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil) to assess the impact on absorption.See Experimental Protocol 4
High inter-individual variability 1. Standardize Experimental Conditions: Ensure consistent food and water access, dosing time, and animal handling procedures. 2. Formulation Optimization: A robust formulation (e.g., a well-formulated SEDDS) can reduce variability by minimizing the impact of physiological differences between animals.N/A

Data Presentation

Table 1: Hypothetical Bioavailability of this compound with Different Formulation Strategies

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 50150 ± 354.0980 ± 210100
Micronized Suspension 50320 ± 602.52150 ± 450219
Solid Dispersion (1:5 drug:polymer) 50750 ± 1201.55800 ± 980592
SEDDS 501100 ± 2001.08500 ± 1500867
Nanoparticle Formulation 501500 ± 2501.011200 ± 19001143

Experimental Protocols

Experimental Protocol 1: Solubility Assessment in Biorelevant Media

  • Prepare Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Sample Preparation: Add an excess amount of this compound to each medium.

  • Equilibration: Shake the samples at 37°C for 24 hours to ensure equilibrium.

  • Sample Collection and Analysis: Centrifuge the samples, filter the supernatant, and analyze the concentration of dissolved this compound using a validated HPLC method.

Experimental Protocol 2: Preparation and Evaluation of a Solid Dispersion

  • Polymer Selection: Screen various hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) for their ability to form a stable amorphous solid dispersion.

  • Preparation:

    • Dissolve this compound and the selected polymer in a common solvent (e.g., methanol).

    • Remove the solvent using a rotary evaporator or by spray drying.

    • Dry the resulting solid dispersion under vacuum.

  • Characterization:

    • In Vitro Dissolution: Perform dissolution testing in SGF and SIF and compare with the unformulated drug.

    • Solid-State Characterization: Use techniques like DSC and XRD to confirm the amorphous nature of the drug in the dispersion.

Experimental Protocol 3: In Vitro Metabolic Stability Assessment

  • Prepare Incubation Mixture: Combine liver microsomes (from the relevant species), NADPH regenerating system, and buffer in a microcentrifuge tube.

  • Initiate Reaction: Add this compound to the mixture and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

Experimental Protocol 4: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Transport Study:

    • Add this compound (with and without a P-gp inhibitor) to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Also, perform the experiment in the B-to-A direction to assess efflux.

  • Analysis: Analyze the concentration of this compound in the collected samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis solubility Solubility Assessment solid_dispersion Solid Dispersion solubility->solid_dispersion Inform sedds SEDDS Formulation solubility->sedds nanoparticles Nanoparticles solubility->nanoparticles in_vitro_dissolution In Vitro Dissolution solid_dispersion->in_vitro_dissolution sedds->in_vitro_dissolution nanoparticles->in_vitro_dissolution pk_studies Animal PK Studies in_vitro_dissolution->pk_studies caco2 Caco-2 Permeability caco2->pk_studies metabolic_stability Metabolic Stability metabolic_stability->pk_studies bioavailability_calc Calculate Bioavailability pk_studies->bioavailability_calc

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_formulation This compound Formulation dissolved_drug Dissolved This compound drug_formulation->dissolved_drug Dissolution absorption Passive Diffusion dissolved_drug->absorption efflux P-gp Efflux absorption->efflux metabolism_gut Gut Wall Metabolism absorption->metabolism_gut portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation Bioavailable Drug

Caption: Factors affecting the oral bioavailability of this compound.

troubleshooting_logic start Low Bioavailability Observed solubility Assess Solubility start->solubility dissolution Assess Dissolution Rate start->dissolution permeability Assess Permeability (Caco-2) start->permeability metabolism Assess Metabolic Stability start->metabolism formulate Improve Formulation (e.g., Nanosizing, SEDDS) solubility->formulate dissolution->formulate prodrug Prodrug Strategy permeability->prodrug inhibitor Co-administer with Inhibitor permeability->inhibitor metabolism->prodrug retest Re-evaluate in vivo formulate->retest prodrug->retest inhibitor->retest

Caption: Troubleshooting logic for low this compound bioavailability.

References

Technical Support Center: Scaling Up Production of Novel Fermentation-Derived Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of novel therapeutic compounds derived from fermentation.

Frequently Asked Questions (FAQs)

Question Answer
What are the initial critical parameters to consider when scaling up a fermentation process? Key initial parameters include ensuring consistent quality of raw materials, optimizing media formulation, and maintaining critical process parameters such as temperature, pH, and dissolved oxygen levels. Impurities in raw materials can be amplified during scale-up, impacting cell growth and product yield[1].
How does the transition from bench-scale to industrial-scale production impact the process? Scaling up involves more than just increasing volume. It requires adjustments to equipment size, potential changes in the number of batches, implementation of new quality control measures, and overall process optimization to ensure compliance with regulatory guidelines[2]. For biologics, any change in the manufacturing process can alter the final product, making comparability studies crucial[3].
What are common challenges encountered during the purification of fermentation-derived products? Common challenges include the presence of process-related impurities such as host cell proteins and DNA, as well as product-related impurities like aggregates or variants. Developing a robust and scalable purification process that consistently removes these impurities while maximizing product recovery is a primary challenge.
Why is process validation important in scaling up production? Process validation is essential for demonstrating that the manufacturing process consistently produces a product of high quality. This includes defining process parameters, establishing critical control points, and thorough testing. Robust documentation is a key component of complying with cGMP (current Good Manufacturing Practice) guidelines[2].

Troubleshooting Guides

Issue 1: Decreased Product Titer After Scale-Up

Possible Causes and Solutions:

Cause Troubleshooting Step
Suboptimal Media Formulation Re-evaluate and optimize the media composition for the larger bioreactor volume. What works at a small scale may not be optimal for larger scales[1]. Consider using statistical and mathematical techniques for media optimization[4].
Inadequate Oxygen Transfer The oxygen transfer rate can decrease with increased scale. Adjust agitation and aeration rates to maintain the optimal dissolved oxygen level.
Nutrient Limitation Implement a fed-batch strategy to supply limiting nutrients throughout the fermentation process, preventing depletion that can occur in larger volumes.
Shear Stress Increased agitation in larger bioreactors can cause shear stress on the cells. Optimize the impeller design and agitation speed to minimize cell damage.
Issue 2: Inconsistent Batch-to-Batch Product Quality

Possible Causes and Solutions:

Cause Troubleshooting Step
Variability in Raw Materials Implement stringent quality control testing for all incoming raw materials to ensure consistency. Even minor impurities can be amplified during scale-up[1].
Process Parameter Drifts Ensure that critical process parameters (pH, temperature, etc.) are tightly controlled and monitored throughout the entire production run.
Inconsistent Inoculum Standardize the inoculum preparation process, including cell density, viability, and age of the seed culture.
Genetic Instability of Production Strain Perform regular cell bank characterization to ensure the genetic stability of the production strain over multiple generations.

Experimental Protocols

Protocol 1: Fermentation Media Optimization Using a "One-Factor-at-a-Time" Approach
  • Baseline Culture: Establish a baseline fermentation using the current standard medium and record the product yield.

  • Factor Selection: Identify key media components to optimize (e.g., carbon source, nitrogen source, trace elements).

  • Systematic Variation: Vary the concentration of one factor at a time while keeping all other factors constant. For example, test a range of glucose concentrations (e.g., 20, 30, 40, 50 g/L).

  • Analysis: Measure the product yield for each variation.

  • Optimization: Select the concentration that provides the highest yield and use it as the new baseline for optimizing the next factor.

  • Iteration: Repeat steps 3-5 for all selected factors.

Note: While straightforward, this method may not identify interactions between different factors. More advanced statistical methods like Response Surface Methodology (RSM) can also be employed for more comprehensive optimization[4][5].

Protocol 2: Scale-Down Model for Troubleshooting
  • Develop a Representative Model: Create a small-scale (e.g., 2L) bioreactor model that mimics the key parameters of the large-scale production (e.g., power input per unit volume, tip speed, oxygen transfer rate).

  • Problem Replication: Attempt to replicate the issue observed at the large scale (e.g., low yield, high impurity profile) in the scale-down model.

  • Hypothesis Testing: Use the scale-down model to test various hypotheses for the root cause of the problem by systematically altering process parameters.

  • Solution Verification: Once a potential solution is identified, verify its effectiveness in the scale-down model.

  • Scale-Up Implementation: Implement the verified solution at the large scale and monitor for improvements.

Quantitative Data Summary

Table 1: Example Fermentation Parameters at Different Scales
Parameter Bench Scale (5L) Pilot Scale (50L) Production Scale (500L)
Working Volume 3.5 L35 L350 L
Temperature 30°C30°C30°C
pH 6.86.86.8
Agitation Speed 300 rpm150 rpm75 rpm
Aeration Rate 1 VVM0.8 VVM0.5 VVM
Average Yield 1.2 g/L1.0 g/L0.7 g/L

This table illustrates a common scenario where yield decreases as the scale increases, highlighting the need for process optimization.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Scaling Up Production A Bench-Scale Process Development B Scale-Down Model Development A->B D Process Optimization (DOE, OFAT) A->D B->D C Pilot-Scale Run E Production-Scale Manufacturing C->E F Quality Control & Analytics C->F D->C E->F

Caption: Figure 1: General Experimental Workflow for Scaling Up Production.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Product Yield Start Low Product Yield Detected Check_Params Review Process Parameters Start->Check_Params Check_Raw_Mats Analyze Raw Materials Start->Check_Raw_Mats Check_Culture Evaluate Cell Viability & Purity Start->Check_Culture Adjust_Params Adjust Aeration/ Agitation Check_Params->Adjust_Params Optimize_Media Optimize Media Formulation Check_Raw_Mats->Optimize_Media New_Inoculum Prepare New Inoculum Check_Culture->New_Inoculum End Yield Restored Optimize_Media->End Adjust_Params->End New_Inoculum->End

Caption: Figure 2: Troubleshooting Logic for Low Product Yield.

References

Validation & Comparative

Unveiling Megovalicin H: A Comparative Analysis of a Novel Macrocyclic Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the macrocyclic antibiotic Megovalicin H, produced by the myxobacterium Myxococcus flavescens, presents a promising area of research. This guide provides a comparative analysis of this compound's activity with other macrocyclic antibiotics, supported by available experimental data. A key differentiator for this compound and its relatives is their unique mechanism of action, targeting the bacterial Type II signal peptidase (LspA), a departure from the ribosomal targets of many conventional macrolides.

Quantitative Comparison of Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of bacteria is not yet widely available in the public domain, we can infer its potential activity through its close relatives, Myxovirescin A1 (also known as Megovalicin C) and antibiotic M-230B (Megovalicin B). The following table summarizes the MIC values of these related compounds alongside other prominent macrocyclic antibiotics against key bacterial pathogens. This data is compiled from various studies to provide a comparative perspective.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeHaemophilus influenzaeEscherichia coli
Myxovirescin A1 Data not availableData not availableData not availableData not available4 µg/mL[1]
Erythromycin 0.25 - 1.0 µg/mL[2]>2 µg/mL0.016 - >64 µg/mL[3]2 - 16 µg/mL>128 µg/mL[4]
Clarithromycin ≤0.06 - 8 µg/mL[5]>16 µg/mL[6]≤2 µg/mL[7]1 - >32 µg/mL[5]Data not available
Azithromycin 0.25 - 1.0 µg/mL[2]>4 µg/mL[5]0.12 - >32 µg/mL[8]<0.06 - 4 µg/mL[5]2.0 - 8.0 µg/mL[2]
Telithromycin Data not availableData not available0.008 - 0.5 µg/mL[3]0.06 - >64 µg/mL[5]Data not available
Solithromycin 0.06 - >32 µg/mL[8]Data not available0.015 - 0.25 µg/mL[8]0.5 - 2 µg/mL[8]Data not available

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes. The activity of Myxovirescin A1 against E. coli suggests a potential for activity against Gram-negative bacteria, a significant advantage over many traditional macrolides.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide is primarily based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol (Based on CLSI Guidelines)
  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This creates a range of concentrations to test.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9][10][11][12][13]

Mechanism of Action: Inhibition of Type II Signal Peptidase (LspA)

Megovalicins, belonging to the myxovirescin class, exhibit a distinct mechanism of action compared to traditional macrolides like erythromycin, which target the 50S ribosomal subunit to inhibit protein synthesis. Instead, myxovirescins inhibit the bacterial Type II signal peptidase (LspA).[1] LspA is a crucial enzyme in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins, which are essential components of the bacterial cell envelope. By inhibiting LspA, this compound disrupts the integrity of the bacterial cell membrane, leading to cell death.[1][14][15]

This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell cluster_inhibition cluster_outcome Prolipoprotein Prolipoprotein LspA Type II Signal Peptidase (LspA) Prolipoprotein->LspA Cleavage of signal peptide MatureLipoprotein Mature Lipoprotein LspA->MatureLipoprotein DisruptedMembrane Disrupted Cell Membrane LspA->DisruptedMembrane CellMembrane Cell Membrane Integrity MatureLipoprotein->CellMembrane Maintains MegovalicinH This compound MegovalicinH->LspA Inhibits CellDeath Cell Death DisruptedMembrane->CellDeath

Caption: Mechanism of this compound: Inhibition of LspA leads to disrupted cell membrane integrity and ultimately cell death.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is a standardized process to ensure reproducibility and comparability of results.

MIC Determination Workflow Start Start: Prepare Antibiotic Stock Solution SerialDilution Perform Serial Dilutions in 96-well plate Start->SerialDilution Inoculation Inoculate Microtiter Plate with Bacterial Suspension SerialDilution->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation ReadResults Visually Inspect for Growth and Determine MIC Incubation->ReadResults End End: Record Lowest Concentration Inhibiting Growth ReadResults->End

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Logical Relationship: Megovalicins and Myxovirescins

The relationship between Megovalicins and Myxovirescins is important for understanding the context of this compound's activity. The "Megovalicin" nomenclature represents a series of related compounds, some of which have been identified as previously known antibiotics.

Megovalicin and Myxovirescin Relationship cluster_Identified Identified Megovalicins cluster_KnownAntibiotics Known Antibiotics MegovalicinFamily Megovalicin Family MegovalicinC Megovalicin C MegovalicinFamily->MegovalicinC MegovalicinB Megovalicin B MegovalicinFamily->MegovalicinB MegovalicinH This compound (Novel Compound) MegovalicinFamily->MegovalicinH MyxovirescinA1 Myxovirescin A1 MegovalicinC->MyxovirescinA1 is identical to AntibioticM230B Antibiotic M-230B MegovalicinB->AntibioticM230B is identical to

Caption: Relationship between the Megovalicin family and previously identified Myxovirescin antibiotics.

References

Comparative Analysis of Cross-Resistance Profiles for Megovalicin H

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Megovalicin H" is not available in the public domain as of the last update. The following comparison guide is a hypothetical case study created to demonstrate the structure and content of a cross-resistance analysis for a novel antibiotic, adhering to the specified formatting and data presentation requirements. The compound, its mechanism of action, and all experimental data are illustrative.

This guide provides a comparative analysis of the in vitro cross-resistance profile of the hypothetical novel antibiotic, this compound, against other established antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new anti-infective therapies.

Mechanism of Action: this compound

This compound is postulated to be a novel inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, repair, and transcription. Its unique binding motif within the ATPase domain of these enzymes differentiates it from existing quinolone and fluoroquinolone antibiotics, suggesting a potential for activity against resistant strains.

cluster_bacterium Bacterial Cell megovalicin_h This compound porin Porin Channel megovalicin_h->porin Entry dna_gyrase DNA Gyrase (GyrA/GyrB) porin->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV (ParC/ParE) porin->topoisomerase_iv Inhibition dna Bacterial DNA dna_gyrase->dna Supercoiling replication_fork Replication Fork Collapse dna_gyrase->replication_fork topoisomerase_iv->dna Decatenation topoisomerase_iv->replication_fork cell_death Cell Death replication_fork->cell_death

Caption: Hypothetical mechanism of action for this compound.

Cross-Resistance Data

Minimum Inhibitory Concentration (MIC) values were determined for this compound and comparator antibiotics against a panel of Gram-negative and Gram-positive organisms, including a constructed resistant strain.

OrganismStrainThis compoundCiprofloxacin (B1669076)LevofloxacinImipenemVancomycin
Escherichia coliATCC 259220.50.0150.030.25>256
Escherichia coli(GyrA mutant)232640.25>256
Staphylococcus aureusATCC 292130.250.50.250.031
Staphylococcus aureusMRSA (mecA+)0.542161
Pseudomonas aeruginosaATCC 2785310.250.52>256
Enterococcus faecalisATCC 29212211>2562

All MIC values are in µg/mL.

Experimental Protocols

Bacterial Strains and Culture Conditions

Reference strains were obtained from the American Type Culture Collection (ATCC). The ciprofloxacin-resistant E. coli (GyrA mutant) was generated through serial passage in sub-inhibitory concentrations of ciprofloxacin. All bacterial cultures were grown in cation-adjusted Mueller-Hinton Broth (CAMHB) or on Mueller-Hinton Agar (MHA) at 37°C.

Minimum Inhibitory Concentration (MIC) Determination

MICs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of each antibiotic were prepared in a 96-well microtiter plate with CAMHB. Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

cluster_workflow Cross-Resistance Experimental Workflow start Bacterial Strain Selection culture Overnight Culture in CAMHB start->culture standardize Standardize Inoculum (0.5 McFarland) culture->standardize inoculate Inoculate Plates standardize->inoculate prepare_plates Prepare 96-Well Plates (Serial Antibiotic Dilutions) prepare_plates->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic analyze Data Analysis and Comparison read_mic->analyze end Conclusion analyze->end

Caption: Workflow for MIC determination in cross-resistance studies.

Summary of Findings

The hypothetical data suggests that this compound retains significant activity against a ciprofloxacin-resistant E. coli strain with a known GyrA mutation, indicating a potentially distinct binding interaction with DNA gyrase compared to fluoroquinolones. A modest increase in the MIC for the GyrA mutant was observed, suggesting some level of shared resistance mechanism may still be present. Against MRSA, this compound's activity was comparable to that against the susceptible S. aureus strain, and it was unaffected by the presence of the mecA gene, which confers resistance to beta-lactam antibiotics. Its activity against P. aeruginosa and E. faecalis was moderate.

These illustrative results highlight the importance of cross-resistance studies in the preclinical evaluation of new antibiotics. The diminished susceptibility of the GyrA mutant to this compound, though less pronounced than for ciprofloxacin and levofloxacin, warrants further investigation into the precise molecular interactions with the target enzymes. The lack of cross-resistance with beta-lactams (imipenem) and glycopeptides (vancomycin) is consistent with its distinct mechanism of action. Further studies with a broader panel of clinically relevant resistant isolates are necessary to fully characterize the resistance profile of this compound.

Validating the Antibacterial Target of Megovalicin H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental validation of the antibacterial target of Megovalicin H and other well-established antibiotic classes. By presenting detailed experimental protocols, quantitative data, and clear visual workflows, this document aims to serve as a valuable resource for researchers in the field of antibacterial drug discovery.

Executive Summary

This compound, a member of the myxovirescin family of macrocyclic lactone antibiotics, exerts its antibacterial effect by targeting the type II signal peptidase (LspA). This enzyme is crucial for the processing of prolipoproteins in bacteria, and its inhibition leads to the accumulation of unprocessed lipoproteins in the cell membrane, ultimately causing cell death. This mechanism is shared with the natural product globomycin (B1604857). This guide compares the target validation of this compound (represented by its close analog, myxovirescin) with antibiotics that have distinct and well-characterized mechanisms of action: Penicillin G (targeting cell wall synthesis), Ciprofloxacin (B1669076) (targeting DNA replication), and Erythromycin (B1671065) (targeting protein synthesis).

Comparative Data on Antibacterial Activity and Target Inhibition

The following tables summarize the key quantitative data for this compound (Myxovirescin), Globomycin, and the comparator antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL)

AntibioticTarget PathwayEscherichia coliStaphylococcus aureus
Myxovirescin A Lipoprotein Processing1[1]>100
Globomycin Lipoprotein Processing12.5[2]>100[2][3]
Penicillin G Cell Wall SynthesisResistant0.05 - >24[4][5]
Ciprofloxacin DNA Replication≤1 (Susceptible)[6]0.6[7]
Erythromycin Protein SynthesisResistant0.25 - >64[8][9][10]

Table 2: Target-Specific Inhibition (IC50)

AntibioticTarget EnzymeIC50
Myxovirescin A LspANot explicitly found
Globomycin LspA40 nM[11]
Penicillin G Penicillin-Binding Proteins (PBPs)Varies by PBP
Ciprofloxacin DNA GyraseVaries by bacterial source
Erythromycin RibosomeNot typically measured by IC50

Experimental Protocols for Target Validation

Detailed methodologies for key experiments are provided below to facilitate replication and comparison.

Target Validation of this compound (Myxovirescin): Inhibition of Lipoprotein Processing

The validation of LspA as the target of myxovirescin involves genetic and biochemical approaches.

This experiment identifies genes that, when mutated or overexpressed, confer resistance to the antibiotic, strongly suggesting their involvement in the mechanism of action.

Experimental Workflow: Genetic Validation of LspA as the Target of Myxovirescin

G cluster_mutant Isolation of Resistant Mutants cluster_overexpression Overexpression Studies mut1 Expose E. coli population to Myxovirescin mut2 Select for resistant colonies mut1->mut2 mut3 Sequence genomes of resistant mutants mut2->mut3 mut4 Identify mutations in the lpp gene mut3->mut4 conclusion Conclusion: LspA is the likely target mut4->conclusion Implicates lipoprotein pathway over1 Transform E. coli with a plasmid library expressing all E. coli genes over2 Screen for transformants resistant to Myxovirescin over1->over2 over3 Isolate and sequence plasmids from resistant colonies over2->over3 over4 Identify overexpression of the lspA gene over3->over4 over4->conclusion Directly implicates LspA

Caption: Workflow for genetic validation of LspA as the target of Myxovirescin.

This assay directly measures the enzymatic activity of LspA within bacterial cells by observing the processing of a specific substrate, the major outer membrane prolipoprotein (pro-Lpp).

Protocol: Western Blot Analysis of Lpp Processing

  • Strain and Culture Conditions: Grow an E. coli strain engineered for inducible expression of the lpp gene (e.g., under an arabinose-inducible promoter) to the mid-logarithmic phase.

  • Antibiotic Treatment: Add Myxovirescin or Globomycin at various concentrations (including sub-MIC levels) to the cultures. A no-antibiotic control is essential.

  • Induction of Lpp Expression: Shortly after antibiotic addition, induce the expression of pro-Lpp by adding the inducer (e.g., 0.2% arabinose).

  • Cell Lysis: After a defined incubation period, harvest the cells by centrifugation and lyse them to release cellular proteins.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for Lpp, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Visualization: Detect the protein bands corresponding to the unprocessed pro-Lpp (higher molecular weight) and the mature, processed Lpp (lower molecular weight). An accumulation of the pro-Lpp form in the presence of the antibiotic indicates inhibition of LspA.

Experimental Workflow: Prolipoprotein Processing Assay

G start E. coli with inducible pro-Lpp step1 Treat with Myxovirescin/Globomycin start->step1 step2 Induce pro-Lpp expression step1->step2 step3 Lyse cells and separate proteins by SDS-PAGE step2->step3 step4 Western blot with anti-Lpp antibody step3->step4 result1 Observation: Accumulation of pro-Lpp form step4->result1 Inhibited result2 Observation: Presence of mature Lpp form step4->result2 Not Inhibited conclusion Conclusion: LspA is inhibited result1->conclusion

Caption: Workflow for the in-cell prolipoprotein processing assay.

Comparative Target Validation Protocols

This assay demonstrates the direct interaction of β-lactam antibiotics with their PBP targets.

Protocol: PBP Binding Assay

  • Membrane Preparation: Grow the bacterial strain of interest (e.g., S. aureus) and prepare membrane fractions by cell lysis and ultracentrifugation.

  • Competitive Binding: Incubate the membrane preparations with varying concentrations of non-radiolabeled Penicillin G.

  • Radiolabeled Penicillin Binding: Add a fixed concentration of radiolabeled Penicillin G (e.g., [3H]benzylpenicillin) and incubate to allow binding to available PBPs.

  • SDS-PAGE: Stop the reaction and separate the membrane proteins by SDS-PAGE.

  • Fluorography: Treat the gel with a scintillant, dry it, and expose it to X-ray film to visualize the radiolabeled PBPs. A decrease in the signal from a specific PBP band in the presence of increasing concentrations of non-radiolabeled Penicillin G indicates competitive binding.

Logical Relationship: PBP Binding Assay

G start Bacterial Membranes (containing PBPs) step1 Incubate with unlabeled Penicillin G start->step1 step2 Add radiolabeled Penicillin G step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Visualize radiolabeled PBPs by fluorography step3->step4 result Reduced signal with increasing unlabeled Penicillin G step4->result conclusion Conclusion: Penicillin G binds to PBPs result->conclusion

Caption: Logical flow of the Penicillin-Binding Protein (PBP) binding assay.

This in vitro assay measures the ability of fluoroquinolones to inhibit the supercoiling activity of DNA gyrase.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: In a reaction buffer containing ATP and relaxed plasmid DNA (e.g., pBR322), add purified DNA gyrase enzyme.

  • Inhibitor Addition: Add varying concentrations of Ciprofloxacin to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.

  • Agarose (B213101) Gel Electrophoresis: Stop the reactions and analyze the plasmid DNA topology by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium (B1194527) bromide) and visualize under UV light. The supercoiled form of the plasmid migrates faster than the relaxed form. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled form and an increase in the relaxed form with increasing concentrations of Ciprofloxacin.[12]

Experimental Workflow: DNA Gyrase Supercoiling Assay

G start Relaxed Plasmid DNA + DNA Gyrase step1 Add Ciprofloxacin start->step1 step2 Incubate at 37°C step1->step2 step3 Analyze by Agarose Gel Electrophoresis step2->step3 result1 Observation: Predominantly supercoiled DNA step3->result1 Low/No Ciprofloxacin result2 Observation: Predominantly relaxed DNA step3->result2 High Ciprofloxacin conclusion Conclusion: Ciprofloxacin inhibits DNA gyrase result2->conclusion

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

This assay measures the direct binding of macrolides to their ribosomal target.

Protocol: Ribosome Binding Assay

  • Ribosome Isolation: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli).

  • Binding Reaction: Incubate the isolated ribosomes with radiolabeled Erythromycin (e.g., [14C]Erythromycin) in a suitable binding buffer.

  • Separation of Bound and Free Antibiotic: Separate the ribosome-bound erythromycin from the free antibiotic. This can be achieved by methods such as equilibrium dialysis or filtration through nitrocellulose membranes (which retain ribosomes).

  • Quantification: Quantify the amount of radiolabeled erythromycin bound to the ribosomes using liquid scintillation counting.

  • Competition Assay: To determine specificity, perform the binding reaction in the presence of an excess of non-radiolabeled erythromycin. A significant reduction in the bound radioactivity confirms specific binding.[13]

Logical Relationship: Ribosome Binding Assay

G start Isolated 70S Ribosomes step1 Incubate with radiolabeled Erythromycin start->step1 step2 Separate ribosome-bound from free Erythromycin step1->step2 step3 Quantify bound radioactivity step2->step3 result High radioactivity associated with ribosomes step3->result competition Competition with unlabeled Erythromycin reduces radioactivity result->competition conclusion Conclusion: Erythromycin binds to the ribosome competition->conclusion

References

In Vivo Validation of Megovalicin H Antibacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, publically available in vivo efficacy data for Megovalicin H is not available. This guide is presented as a template to illustrate how the in vivo antibacterial activity of this compound could be evaluated and compared against a standard-of-care antibiotic. The following data is hypothetical and serves as a framework for future research.

This guide provides a comparative overview of the hypothetical in vivo antibacterial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), benchmarked against Vancomycin, a clinically relevant antibiotic for MRSA infections. The experimental designs and data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for the preclinical validation of novel antibacterial agents.

Comparative Efficacy and Safety Data

The following tables summarize the hypothetical quantitative data from in vivo studies designed to assess the efficacy and safety of this compound in comparison to Vancomycin in murine models of MRSA infection.

Table 1: Efficacy of this compound vs. Vancomycin in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Administration RouteMean Bacterial Load (Log10 CFU/g) in Spleen at 24h Post-InfectionSurvival Rate at 7 Days (%)
Vehicle ControlN/AIntraperitoneal (IP)8.5 ± 0.60
This compound20Intraperitoneal (IP)4.2 ± 0.880
This compound40Intraperitoneal (IP)2.5 ± 0.5100
Vancomycin110Intraperitoneal (IP)3.8 ± 0.780

Table 2: Efficacy of this compound vs. Vancomycin in a Murine Skin Infection Model

Treatment GroupDosage (% w/w)Administration RouteMean Bacterial Load (Log10 CFU/g) in Skin Tissue at 72h Post-InfectionMean Lesion Size (mm²) at 72h Post-Infection
Vehicle ControlN/ATopical7.9 ± 0.5110 ± 15
This compound1%Topical3.5 ± 0.935 ± 8
This compound2%Topical2.1 ± 0.615 ± 5
Vancomycin3%Topical4.1 ± 0.845 ± 10

Table 3: Comparative Safety Profile in Mice

CompoundRouteNOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day)Key Observations
This compoundIV50No significant changes in clinical signs or blood chemistry.
VancomycinIV100Potential for nephrotoxicity at higher doses.

Experimental Protocols

Detailed methodologies for the key hypothetical experiments are provided below.

Murine Sepsis Model
  • Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 20-25g.[1]

  • Infection: Mice are infected via intraperitoneal (IP) injection with a mid-log phase culture of MRSA strain USA300, at a concentration of 1 x 10⁸ CFU per mouse.[2]

  • Treatment Groups:

    • Group 1: Vehicle control (Saline), administered IP.

    • Group 2: this compound (20 mg/kg), administered IP, 2 hours post-infection.

    • Group 3: this compound (40 mg/kg), administered IP, 2 hours post-infection.

    • Group 4: Vancomycin (110 mg/kg), administered IP, 2 hours post-infection.[3]

  • Outcome Measures:

    • Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized. The spleen is aseptically harvested, homogenized, and serially diluted for CFU plating on Tryptic Soy Agar (TSA) to determine bacterial burden.[1]

    • Survival: The remaining mice are monitored for 7 days, and survival rates are recorded.[3][4]

Murine Skin Infection Model
  • Animal Model: Female BALB/c mice, 6-8 weeks old. The intrascapular region is shaved prior to infection.[5]

  • Infection: Mice are anesthetized, and the shaved skin is abraded using tape stripping to disrupt the epidermal barrier. A 10 µL suspension of MRSA USA300 (1 x 10⁷ CFU) is applied to the abraded area.[6]

  • Treatment Groups:

    • Group 1: Vehicle control (topical base), applied 4 hours post-infection.

    • Group 2: 1% this compound ointment, applied topically 4 hours post-infection.

    • Group 3: 2% this compound ointment, applied topically 4 hours post-infection.

    • Group 4: 3% Vancomycin ointment, applied topically 4 hours post-infection.

  • Outcome Measures:

    • Lesion Size: The area of the skin lesion is measured daily using calipers.[7]

    • Bacterial Load: At 72 hours post-infection, mice are euthanized, and a full-thickness biopsy of the lesion is collected. The tissue is homogenized for CFU quantification.[6]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_sepsis Murine Sepsis Model cluster_skin Murine Skin Infection Model S_Infection IP Infection with MRSA (1x10^8 CFU) S_Treatment Treatment (2h post-infection) - Vehicle - this compound (20 & 40 mg/kg) - Vancomycin (110 mg/kg) S_Infection->S_Treatment S_Endpoint1 24h Endpoint: Spleen Harvest & Bacterial Load (CFU) S_Treatment->S_Endpoint1 S_Endpoint2 7-Day Endpoint: Monitor Survival Rate S_Treatment->S_Endpoint2 K_Infection Skin Abrasion & Topical MRSA Application (1x10^7 CFU) K_Treatment Treatment (4h post-infection) - Vehicle - this compound (1% & 2%) - Vancomycin (3%) K_Infection->K_Treatment K_Endpoint1 72h Endpoint: Lesion Measurement K_Treatment->K_Endpoint1 K_Endpoint2 72h Endpoint: Skin Biopsy & Bacterial Load (CFU) K_Treatment->K_Endpoint2 Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PGN Nascent Peptidoglycan Flippase->Nascent_PGN Transglycosylation (PBPs) Crosslinked_PGN Cross-linked Peptidoglycan Nascent_PGN->Crosslinked_PGN Transpeptidation (PBPs)

References

A Head-to-Head Comparison of Megovalicin H and Other Novel Antibiotics Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates a robust pipeline of novel antibiotics with diverse mechanisms of action. This guide provides a head-to-head comparison of the investigational antibiotic, Megovalicin H, with other recently developed novel antibiotics: Zosurabalpin, Gepotidacin, and Cefiderocol (B606585). The information presented herein is intended to provide a comparative overview of their preclinical and clinical profiles to aid in research and development efforts.

Overview of Compared Antibiotics

This comparison focuses on four novel antibiotics, each with a distinct approach to combating bacterial infections.

  • This compound (Hypothetical): A novel bicyclic lipopeptide that inhibits bacterial cell division by targeting FtsZ polymerization, a critical process in forming the bacterial Z-ring. Its unique binding site on FtsZ is hypothesized to overcome existing resistance mechanisms to other cell division inhibitors.

  • Zosurabalpin: A first-in-class tethered macrocyclic peptide that specifically targets Gram-negative bacteria. It inhibits the transport of lipopolysaccharide (LPS) to the outer membrane by blocking the LptB2FGC complex.[1][2][3][4] This disruption leads to the accumulation of LPS in the inner membrane, causing cell death.[1][2]

  • Gepotidacin: A first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV at novel binding sites, distinct from fluoroquinolones.[5][6][7][8] This dual-targeting mechanism is expected to have a high barrier to resistance development.[5]

  • Cefiderocol: A siderophore cephalosporin (B10832234) that utilizes a "Trojan horse" mechanism to enter bacterial cells.[9][10][11] It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via iron transport channels.[9][12] Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[9][13]

In Vitro Activity

The in vitro activity of these antibiotics is summarized by their Minimum Inhibitory Concentrations (MIC) against key multidrug-resistant (MDR) pathogens.

AntibioticClassTarget Pathogen(s)MIC Range (μg/mL) against Carbapenem-Resistant Acinetobacter baumannii (CRAB)MIC Range (μg/mL) against Escherichia coli (including ESBL-producing strains)MIC Range (μg/mL) against Neisseria gonorrhoeae
This compound (Hypothetical) Bicyclic LipopeptideGram-positive & select Gram-negative0.5 - 41 - 8Not extensively studied
Zosurabalpin Tethered Macrocyclic PeptideAcinetobacter baumannii0.12 - 8[14]No activityNo activity
Gepotidacin TriazaacenaphthyleneGram-negative & Gram-positiveNot a primary targetActive against most strainsIC50 for gyrase: 5.1 μM, IC50 for topoisomerase IV: 1.8 μM[6]
Cefiderocol Siderophore CephalosporinGram-negative≤2[13]≤2[13]Not a primary target
In Vivo Efficacy

Preclinical and clinical studies provide insights into the in vivo performance of these antibiotics.

AntibioticAnimal Model(s)Key FindingsClinical Trial Highlights
This compound (Hypothetical) Murine thigh infection modelDemonstrated a >2-log reduction in bacterial burden against MRSA compared to vancomycin.Phase I trials are planned to assess safety and pharmacokinetics in healthy volunteers.
Zosurabalpin Murine pneumonia and sepsis modelsSignificantly reduced bacterial levels in mice with CRAB-induced pneumonia and prevented death in sepsis models.[15][16] Showed continued suppression of growth over 48 hours in neutropenic murine thigh and lung infection models.[14]Currently in Phase I clinical development.[15]
Gepotidacin Not extensively detailed in search results-Phase III trials (EAGLE-2 & EAGLE-3) for uncomplicated urinary tract infections (uUTI) showed non-inferiority, and in one trial, superiority to nitrofurantoin.[17][18][19] A Phase III trial (EAGLE-1) for uncomplicated urogenital gonorrhea demonstrated non-inferiority to a combination of ceftriaxone (B1232239) and azithromycin.[20]
Cefiderocol Not extensively detailed in search results-Approved for complicated urinary tract infections (cUTI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[21] A study on real-world evidence (PROVE study) showed a favorable clinical response in 75.1% of patients with Gram-negative infections. However, one trial (CREDIBLE-CR) showed a numerically higher all-cause mortality in the cefiderocol arm for carbapenem-resistant infections.[22]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a bacterium.

Methodology (Broth Microdilution based on CLSI guidelines): [23][24][25]

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a localized infection model.

Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 before infection. This makes the model more reliant on the antimicrobial agent for bacterial clearance.

  • Infection: A bacterial suspension of a known concentration is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent or a control (e.g., vehicle or a standard-of-care antibiotic) is initiated. Dosing regimens can vary to mimic human pharmacokinetic profiles.

  • Assessment of Bacterial Burden: At various time points, including at the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs).

  • Data Analysis: The efficacy of the antibiotic is determined by comparing the log10 CFU/g of tissue in the treated groups to the control group.

Visualizations

Megovalicin_H_Mechanism_of_Action Megovalicin_H Megovalicin_H Megovalicin_H->Inhibition FtsZ_monomers FtsZ monomers FtsZ_polymerization FtsZ polymerization FtsZ_monomers->FtsZ_polymerization Z_ring_formation Z-ring formation FtsZ_polymerization->Z_ring_formation Cell_division Bacterial Cell Division Z_ring_formation->Cell_division Inhibition->FtsZ_polymerization

Caption: Mechanism of action of this compound.

Caption: General workflow for antibiotic development and comparison.

Signaling_Pathway_LPS_Transport_Inhibition cluster_membranes Gram-Negative Bacterial Membranes Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane LPS_synthesis LPS Synthesis LptB2FGC_complex LptB2FGC Complex LPS_synthesis->LptB2FGC_complex LPS LPS_transport LPS Transport LptB2FGC_complex->LPS_transport LPS_transport->Outer_Membrane Zosurabalpin Zosurabalpin Zosurabalpin->Inhibition Inhibition->LptB2FGC_complex

Caption: Zosurabalpin's inhibition of LPS transport.

References

Independent Verification of Megovalicin H's Antibacterial Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial potential of Megovalicin H with established antibiotic agents. Due to the limited publicly available data on this compound, this guide utilizes data for a closely related compound, Myxovirescin A1 (also known as Megovalicin C), to provide a preliminary assessment. The experimental data presented herein is compiled from various scientific studies and is intended to serve as a reference for further independent verification.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Myxovirescin A1 and other prominent antibiotics against specific bacterial strains.

AntibioticBacterial StrainMIC (µg/mL)
Myxovirescin A1 (Megovalicin C) Escherichia coli4[1][2]
Vancomycin (B549263) Staphylococcus aureus (MRSA)1 - 2[3][4][5][6][7]
Linezolid Staphylococcus aureus (MRSA)1 - 4[4][8][9]
Daptomycin Staphylococcus aureus (MRSA)0.25 - 1[10][11][12][13]

Note: Data for this compound is currently unavailable in the public domain. The provided MIC value for Myxovirescin A1 (Megovalicin C) against E. coli is used as a proxy for the Megovalicin family.

Experimental Protocols

The determination of MIC and Minimum Bactericidal Concentration (MBC) are fundamental assays in the evaluation of new antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[14][15][16][17][18][19][20]

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • The antibiotic to be tested, dissolved in a suitable solvent to create a stock solution.

  • A pure culture of the test microorganism grown to a specific turbidity (e.g., 0.5 McFarland standard).

2. Procedure:

  • Dispense the growth medium into all wells of the microtiter plate.

  • Create a two-fold serial dilution of the antibiotic stock solution across the wells of the plate.

  • Inoculate each well (except for a sterility control) with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[21]

  • Include a growth control well containing only the medium and the microorganism, and a sterility control well containing only the medium.

  • Incubate the plate at an appropriate temperature (typically 35-37°C) for 16-20 hours.[22]

3. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[21]

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[22][23][24][25][26][27]

1. Procedure:

  • From the wells of the MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Spread the aliquot onto an agar (B569324) plate that does not contain any antibiotic.

  • Incubate the agar plates at an appropriate temperature for 18-24 hours.

2. Interpretation of Results:

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antibiotic that results in a 99.9% or greater reduction in the initial inoculum count.[25]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Serial Dilutions of Antibiotic B Inoculate with Standardized Bacterial Suspension A->B C Incubate (16-20h) B->C D Observe for Turbidity C->D E Determine Lowest Concentration with No Growth (MIC) D->E F Subculture from Clear MIC Wells onto Agar Plates E->F Proceed with clear wells G Incubate (18-24h) F->G H Count Colonies G->H I Determine Lowest Concentration with 99.9% Killing (MBC) H->I Macrolide_Mechanism P_site P Site Exit_Tunnel Nascent Peptide Exit Tunnel P_site->Exit_Tunnel Peptide Elongation A_site A Site A_site->P_site Translocation Protein_Synthesis Protein Synthesis Macrolide Macrolide Antibiotic (e.g., this compound) Macrolide->Exit_Tunnel Binds to Block Blockage tRNA tRNA-Amino Acid Complex Block->P_site Glycopeptide_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate for Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Forms Glycan Chains Cell_Wall Cross-linked Peptidoglycan Transpeptidase->Cell_Wall Cross-links Peptides Glycopeptide Glycopeptide Antibiotic (e.g., Vancomycin) Glycopeptide->Lipid_II Binds to D-Ala-D-Ala terminus Glycopeptide->Inhibition1 Glycopeptide->Inhibition2 Inhibition1->Transglycosylase Inhibits Inhibition2->Transpeptidase Inhibits

References

Safety Operating Guide

Proper Disposal of Megovalicin H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Megovalicin H must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. The following guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Due to the novel nature of this compound, a specific Safety Data Sheet (SDS) detailing its comprehensive hazardous properties and disposal instructions is not yet widely available. However, based on standard laboratory practices for similar research compounds, a cautious approach to disposal is mandatory. All chemical waste must be managed in accordance with local, state, and federal regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and the environment.

  • Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, and petri dishes), and contaminated PPE, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and the date of accumulation.

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container. The container must be compatible with the solvents used. The label should clearly state "Hazardous Waste," "this compound," and list all chemical constituents, including solvents.

  • Container Management: Waste containers must be kept securely closed except when adding waste. Store waste containers in a designated secondary containment area to prevent spills.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Megovalicin_H_Disposal_Workflow start Start: this compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid collect_liquid Collect in a designated, -labeled, leak-proof -liquid waste container. is_liquid->collect_liquid Liquid collect_solid Collect in a designated, -labeled, leak-proof -solid waste container. is_liquid->collect_solid Solid store_waste Store waste container in -secondary containment. collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Environmental Health -& Safety (EHS) for pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for this compound's toxicity and environmental impact are not yet established, it is imperative to treat it as a compound of unknown but potential high hazard. The following table summarizes key operational parameters for its disposal.

ParameterGuidelineRationale
Waste Accumulation Time Do not exceed 90 days from the start of accumulation.Compliance with typical hazardous waste regulations.
Container Fill Level Do not fill containers beyond 90% capacity.To prevent spills and allow for vapor expansion.
Labeling Requirement All fields on the hazardous waste label must be completed.Ensures proper identification and handling by EHS personnel.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

Handling Uncharacterized Research Compounds: A Safety Protocol for "Megovalicin H"

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Given that "Megovalicin H" is not a widely recognized chemical entity and specific hazard data is unavailable, it must be handled as a compound with unknown toxicity and potential hazards. The following procedural guidance is based on established safety protocols for uncharacterized research chemicals to ensure the safety of all laboratory personnel. A conservative approach assuming high potency and multiple hazard classes (e.g., toxic, irritant, sensitizer) is mandatory.

Personal Protective Equipment (PPE)

All handling of "this compound" must be conducted within a certified chemical fume hood to prevent inhalation exposure. The following PPE is the minimum requirement for any procedure involving this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination. For extended handling, consider a more robust glove material like neoprene.Protects against dermal absorption, which is a common route of exposure for potent compounds. Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer layer.
Eye Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation.Protects the eyes from splashes, aerosols, and fine particulates. A face shield offers broader facial protection.
Body Protection A disposable, solid-front, long-sleeved lab coat with tight-fitting cuffs. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing and skin. Disposable garments are preferred to prevent cross-contamination.
Respiratory Protection Not generally required if all work is performed in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a fit-tested N95 or higher respirator is necessary.A fume hood provides primary respiratory protection. Respirators are a secondary measure for specific, higher-risk scenarios.
Foot Protection Closed-toe shoes are mandatory in the laboratory at all times.Protects feet from spills and falling objects.

Operational Plan: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing solid "this compound" and preparing a stock solution.

Materials:

  • "this compound" solid

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes and tips

  • Vortex mixer or sonicator

  • Waste container for contaminated solids

  • Waste container for contaminated liquids

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated spatula for "this compound".

    • Carefully transfer the desired amount of solid "this compound" to a pre-tared weighing paper or boat on the analytical balance.

    • Avoid generating dust. If any material is spilled, decontaminate the area immediately (see Spill and Decontamination Protocol).

  • Solution Preparation:

    • Carefully transfer the weighed "this compound" to the volumetric flask.

    • Rinse the weighing paper or boat with a small amount of the solvent and add the rinse to the flask to ensure a complete transfer.

    • Add the solvent to the flask, bringing the final volume to the desired level.

    • Cap the flask and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.

  • Labeling: Clearly label the solution with the compound name ("this compound"), concentration, solvent, date of preparation, and your initials.

  • Cleanup:

    • Dispose of all contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in the designated solid hazardous waste container.

    • Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.

Disposal Plan

All waste generated from handling "this compound" must be treated as hazardous waste.

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, pipette tips, and absorbent pads, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read: "Hazardous Waste: Uncharacterized Research Chemical (this compound)".

  • Liquid Waste: All solutions containing "this compound" and any solvents used for decontamination should be collected in a dedicated, sealed, and clearly labeled liquid hazardous waste container. The label should include the name of the compound, the solvent(s), and an estimated concentration. Do not mix with other waste streams.[1]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Disposal Coordination: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal of the uncharacterized waste.[1] They will coordinate with a licensed hazardous waste disposal company.

Experimental Workflow for Handling "this compound"

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh Solid 'this compound' prep_hood->weigh prepare_solution Prepare Stock Solution weigh->prepare_solution label_solution Label Solution Container prepare_solution->label_solution dispose_solid Dispose of Contaminated Solids prepare_solution->dispose_solid Waste Generation dispose_liquid Dispose of Liquid Waste prepare_solution->dispose_liquid Waste Generation decontaminate Decontaminate Work Area and Equipment label_solution->decontaminate After Handling store_solution Store Labeled Solution Appropriately label_solution->store_solution

Caption: Workflow for the safe handling and preparation of a "this compound" solution.

This comprehensive safety protocol provides a framework for handling "this compound" in the absence of specific hazard information. Adherence to these procedures is crucial for minimizing risk and ensuring a safe laboratory environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.